Product packaging for N2-Acetylguanine(Cat. No.:CAS No. 19962-37-9)

N2-Acetylguanine

Número de catálogo: B014598
Número CAS: 19962-37-9
Peso molecular: 193.16 g/mol
Clave InChI: MXSMRDDXWJSGMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N2-Acetylguanine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N5O2 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5O2 B014598 N2-Acetylguanine CAS No. 19962-37-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMRDDXWJSGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173757
Record name N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-37-9
Record name N2-Acetylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19962-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N2-Acetylguanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Acetylguanine is a chemically modified purine (B94841) derivative of significant interest in both pharmaceutical manufacturing and molecular biology. Primarily recognized as a key intermediate and a process impurity in the synthesis of the antiviral drug acyclovir, recent studies have also highlighted its potential as a modulator of bacterial riboswitches, suggesting a possible role in the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into its known biological interactions, particularly with the guanine (B1146940) riboswitch, offering a comprehensive resource for researchers in drug development and chemical biology.

Chemical Structure and Identification

This compound is a derivative of guanine where an acetyl group is attached to the exocyclic amine at the N2 position. This modification alters the electronic properties and hydrogen bonding capabilities of the guanine base.

IdentifierValueReference
IUPAC Name N-(6-oxo-1,7-dihydropurin-2-yl)acetamide[1]
CAS Number 19962-37-9[1]
Molecular Formula C₇H₇N₅O₂[2]
Molecular Weight 193.16 g/mol [3]
SMILES CC(=O)NC1=NC2=C(C(=O)N1)NC=N2[1]
InChI InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis.

PropertyValueReference
Appearance White to beige powder/solid[4]
Melting Point 260 °C[2]
Boiling Point 329.37 °C (rough estimate)[2]
Solubility Practically insoluble in water; Slightly soluble in DMSO[2]
pKa (predicted) 9.06 ± 0.20[2]
Storage Store at -20°C in a dry, sealed container[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and quality control of this compound.

  • ¹H NMR (DMSO-d₆):

    • δ 13.14 (broad peak, 1H)

    • δ 12.14 (broad peak, 1H)

    • δ 11.67 (broad peak, 1H)

    • δ 8.10 (broad peak, 1H)

    • δ 2.28 (single peak, 3H)[2]

  • LCMS: The compound is amenable to analysis by Liquid Chromatography-Mass Spectrometry, which confirms its molecular weight and purity. Purity levels of up to 99.69% have been reported using this method.[4]

  • Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups, such as the carbonyl and amine groups, and are used as a quality control measure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective hydrolysis of N2,9-diacetylguanine.

Protocol: Synthesis from Guanine via Diacetylation and Selective Hydrolysis

  • Diacetylation of Guanine:

    • Suspend guanine in a mixture of acetic anhydride (B1165640) and acetic acid.

    • Heat the mixture to reflux. The reaction progress can be monitored until the mixture becomes an almost clear solution.

    • Remove the excess acetic anhydride and acetic acid by distillation.

    • Cool the residue to precipitate N2,9-diacetylguanine.

  • Selective Hydrolysis to this compound:

    • To the crude reaction mixture containing N2,9-diacetylguanine, add water.

    • Heat the suspension to approximately 60°C.

    • Stir the mixture at room temperature overnight. This allows for the selective hydrolysis of the more labile acetyl group at the N9 position.

    • The resulting precipitate, this compound, is collected by filtration.

    • The product is washed with water and then with ethanol (B145695) or methanol (B129727) to remove impurities.

    • Dry the final product under vacuum. A yield of 94.4% has been reported for this hydrolysis step.

G Synthesis of this compound cluster_0 Step 1: Diacetylation cluster_1 Step 2: Selective Hydrolysis & Purification Guanine Guanine Reflux Reflux Guanine->Reflux Reagents1 Acetic Anhydride + Acetic Acid Reagents1->Reflux Diacetylguanine N2,9-Diacetylguanine (in reaction mixture) Reflux->Diacetylguanine Hydrolysis Selective Hydrolysis Diacetylguanine->Hydrolysis Reagents2 Water (60°C) + Stir overnight Reagents2->Hydrolysis Filtration Filtration & Washing (Water, Ethanol) Hydrolysis->Filtration N2_Acetylguanine This compound (Final Product) Filtration->N2_Acetylguanine

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Protocol: Purity Assessment by Titration

Purity can be determined by titration with perchloric acid (HClO₄), with acceptance criteria typically set at ≥98.5%.

Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed in the provided results, a method for the closely related N2,9-diacetylguanine can be adapted.

  • Column: Reverse-phase column (e.g., Newcrom R1).

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.

  • Detection: UV detection at an appropriate wavelength.

This method is suitable for assessing purity and for the isolation of impurities in preparative separations.

Biological Role and Signaling Pathways

Role as a Pharmaceutical Intermediate and Impurity

This compound is widely recognized as an impurity formed during the industrial synthesis of the antiviral drug acyclovir.[5][6] Its presence and concentration are critical quality attributes that need to be monitored and controlled in the final drug product. It also serves as a protected form of guanine used in the synthesis of various acyclic nucleoside analogues.[7]

Interaction with the Guanine Riboswitch

Recent research has unveiled a significant biological activity for this compound. It has been shown to bind with high affinity to the guanine-guanine riboswitch (GR), a structured non-coding RNA element found in bacteria that regulates gene expression in response to guanine levels.[8][9]

  • Binding Affinity: this compound binds to the Bacillus subtilis guanine riboswitch with a dissociation constant (Kd) of approximately 300 nM.[8][9]

  • Mechanism of Action: The binding of this compound to the riboswitch modulates transcriptional termination, a key mechanism of gene regulation in bacteria.[8][9] Interestingly, structural studies have shown that the N2-acetyl group disrupts a key Watson-Crick pairing interaction between the ligand and the RNA, suggesting a different binding mode compared to the native ligand, guanine.[9]

  • Therapeutic Potential: This interaction opens up a new avenue for the development of antimicrobial agents that target purine riboswitches. By mimicking the natural ligand, this compound and similar derivatives could potentially disrupt essential metabolic pathways in pathogenic bacteria.[8][9]

G This compound Interaction with Guanine Riboswitch N2_AcG This compound Binding High Affinity Binding (Kd ≈ 300 nM) N2_AcG->Binding Riboswitch Guanine Riboswitch (GR) (in 'Off' state) Riboswitch->Binding Conformational_Change Conformational Change in Riboswitch Binding->Conformational_Change Termination Modulation of Transcriptional Termination Conformational_Change->Termination Gene_Expression Altered Gene Expression (e.g., purine biosynthesis) Termination->Gene_Expression Antimicrobial Potential Antimicrobial Effect Gene_Expression->Antimicrobial

Caption: Logical flow of this compound's effect on bacterial gene expression.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a critical compound to monitor and control in the synthesis of acyclovir. On the other, its ability to interact with bacterial guanine riboswitches presents an exciting opportunity for the development of novel antibiotics. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. This information serves as a valuable resource for professionals engaged in pharmaceutical development, quality control, and antimicrobial research.

References

Synthesis and Characterization of N2-Acetylguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the synthesis and characterization of N2-Acetylguanine, a key intermediate in the synthesis of antiviral drugs and a valuable research tool in drug discovery.[1] Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data in a structured format, and visualizes critical workflows.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the acetylation of guanine (B1146940). The choice of method can influence reaction time, yield, and purity.

Conventional Synthesis via Acetic Anhydride (B1165640)

A common and effective method for the synthesis of this compound involves the reaction of guanine with acetic anhydride. The reaction can be performed using different solvents and work-up procedures to yield either this compound or N2,9-diacetylguanine.

Experimental Protocol:

A widely cited protocol for selective N2-acetylation is as follows:

  • A mixture of guanine, acetic anhydride, and acetic acid is heated to reflux.

  • Phosphoric acid is added to the mixture, and reflux is continued for approximately 15 hours.

  • After the reaction, water is added to the mixture at 60°C.

  • The solution is then stirred at room temperature overnight, leading to the precipitation of this compound.

  • The product is collected by filtration, washed, and dried.

This specific workup with the addition of water is crucial for the selective formation of this compound, achieving a yield of 94.4%. If the reaction mixture is simply cooled down after reflux, a mixture of mono- and di-acetylguanine is typically produced.

Microwave-Assisted Synthesis

To accelerate the synthesis, microwave irradiation can be employed. This method significantly reduces the reaction time while maintaining a high yield.

Experimental Protocol:

  • Guanine and acetic anhydride are mixed with p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • The reaction mixture is subjected to microwave irradiation at 500 W for 10 minutes.

  • The optimal molar ratio of acetic anhydride to guanine to p-TsOH is 15:1:0.1.

  • Following the reaction, the product is isolated and purified.

This microwave-assisted approach can achieve a yield of up to 91.5% for the diacetylated product, which can then be selectively deacylated to this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Guanine Guanine Reaction Acetylation Reaction Guanine->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Solvent Acetic Acid or N,N-Dimethylacetamide Solvent->Reaction Catalyst Phosphoric Acid or p-TsOH (Microwave) Catalyst->Reaction Heat Reflux or Microwave Irradiation Heat->Reaction Workup Work-up (e.g., Addition of Water) Reaction->Workup Product This compound Workup->Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C7H7N5O2[2]
Molecular Weight 193.16 g/mol [3]
Appearance White to off-white solid[2]
Exact Mass 193.05997448 Da[3]
Purity (by LCMS) 99.69%[2]
Purity (by Titration) ≥98.5% (with HClO4)
Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts provide information about the different proton environments in the molecule.

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), and the spectrum is recorded on an NMR spectrometer.

¹H NMR Data (DMSO-d6):

Chemical Shift (δ) ppmMultiplicityAssignment
13.14Broad PeakN-H
12.14Broad PeakN-H
11.67Broad PeakN-H
8.10Broad PeakC-H (purine ring)
2.28Singlet-CH3 (acetyl)

FTIR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Experimental Protocol:

An FTIR spectrum can be obtained by preparing a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchingAmine/Amide
~2900C-H StretchingMethyl
~1650C=O Stretching (Amide I)Acetyl Group
~1650N-H BendingAmine
~1400C-H BendingMethyl

Note: These are expected peak positions based on the functional groups present in this compound.[4]

UV-Visible spectroscopy can be used to study the electronic transitions within the purine (B94841) ring system of this compound. The wavelength of maximum absorption (λmax) is a characteristic property.

Experimental Protocol:

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water), and the absorbance is measured over the UV-Vis range.

Chromatographic and Mass Spectrometric Analysis

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction.

Experimental Protocol:

A reverse-phase HPLC method can be employed for the analysis.

  • Column: A Newcrom R1 column is suitable for this separation.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility) is used as the mobile phase.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide both retention time and mass-to-charge ratio information, confirming the identity and purity of the compound.[5]

Experimental Protocol:

  • The sample is introduced into an HPLC system for separation as described above.

  • The eluent from the HPLC column is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).

  • The mass spectrometer is set to detect the protonated molecule [M+H]⁺ of this compound.

  • For quantitative analysis, tandem mass spectrometry (MS/MS) can be used with multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[6]

Characterization Workflow

Characterization_Workflow cluster_synthesis From Synthesis cluster_primary_char Primary Characterization cluster_purity_identity Purity and Identity Confirmation Synthesized_Product Synthesized This compound NMR 1H NMR (Structure Verification) Synthesized_Product->NMR FTIR FTIR (Functional Groups) Synthesized_Product->FTIR HPLC HPLC (Purity Assessment) NMR->HPLC FTIR->HPLC LCMS LC-MS (Identity & Purity) HPLC->LCMS Final_Product Characterized This compound LCMS->Final_Product

Caption: A standard workflow for the characterization of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various antiviral nucleoside analogues, such as acyclovir (B1169) and ganciclovir.[7][8] The acetyl group acts as a protecting group for the N2-amino function of the guanine base during subsequent chemical modifications. Its efficient synthesis and thorough characterization are therefore critical steps in the manufacturing of these important pharmaceuticals. Furthermore, this compound and its derivatives are utilized in medicinal chemistry research to study structure-activity relationships and to develop new therapeutic agents.[1] For instance, this compound has been shown to bind to the guanine riboswitch, highlighting its potential in the development of novel antimicrobial agents.

References

N2-Acetylguanine Adducts: A Technical Guide on Their Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the formation, detection, and biological implications of N2-acetylguanine DNA adducts.

Introduction

The covalent binding of chemical agents to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis.[1] Among the various types of DNA lesions, adducts formed at the N2 position of guanine (B1146940) (N2-G) are of significant interest due to their association with a wide range of environmental and dietary carcinogens. This technical guide focuses specifically on this compound adducts, which are primarily formed from the metabolic activation of aromatic amines, most notably the experimental carcinogen 2-acetylaminofluorene (B57845) (2-AAF). These bulky lesions distort the DNA helix, interfere with essential cellular processes like transcription and replication, and, if not repaired, can lead to mutations that drive the onset of cancer.[2][3] Understanding the history of their discovery, the evolution of analytical methods for their detection, and the cellular responses they trigger is fundamental for toxicology, cancer research, and the development of chemopreventive strategies.

Discovery and Early History

The journey into understanding this compound adducts began with pioneering studies in chemical carcinogenesis that sought to link carcinogen exposure to macromolecular binding.[4] Early research in the mid-20th century established that carcinogens, or their metabolic products, covalently bind to DNA, RNA, and proteins.[4] The aromatic amine 2-acetylaminofluorene (2-AAF) became a model compound for these investigations.

Initial studies focused on adducts at the C8 position of guanine. However, further research revealed that other nucleophilic sites on DNA bases were also targets. The discovery of adducts at the N2 position of guanine marked a significant advancement. These adducts, such as 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) , were identified as one of the major lesions formed upon exposure to 2-AAF metabolites. Early detection methods relied heavily on the use of radiolabeled carcinogens, allowing researchers to trace the distribution and binding of the compound to DNA through scintillation counting after extensive chromatographic separation.[4] These foundational studies established that the N2 position of guanine is a preferential reaction site for electrophilic metabolites of several classes of carcinogens.[5]

Formation of this compound Adducts

This compound adducts are not formed by direct reaction with the parent compound. Instead, they are the result of a multi-step metabolic activation process that converts a chemically stable molecule into a highly reactive electrophile.

Metabolic Activation of 2-Acetylaminofluorene (2-AAF):

  • N-hydroxylation: The process begins in the liver, where cytochrome P-450 (CYP) enzymes metabolize 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). This is considered the proximate carcinogen.[6]

  • Esterification: N-OH-AAF undergoes further activation, most commonly through sulfation by cytosolic sulfotransferases (SULTs). This creates a highly unstable sulfate (B86663) ester, N-sulfoxy-2-aminofluorene.[6]

  • DNA Adduction: This ultimate electrophile reacts with nucleophilic sites on DNA. The N2 position of guanine is a significant target, leading to the formation of the dG-N2-AAF adduct.[6]

This metabolic pathway highlights a critical concept in chemical carcinogenesis: the body's own metabolic processes can transform relatively inert compounds into potent DNA-damaging agents.

G AAF 2-Acetylaminofluorene (2-AAF) N_OH_AAF N-hydroxy-2-acetylaminofluorene (N-OH-AAF) (Proximate Carcinogen) AAF->N_OH_AAF CYP Enzymes N_Sulfoxy_AAF N-sulfoxy-2-aminofluorene (Ultimate Electrophile) N_OH_AAF->N_Sulfoxy_AAF Sulfotransferases (SULTs) Adduct dG-N2-AAF Adduct N_Sulfoxy_AAF->Adduct DNA Guanine in DNA DNA->Adduct

Metabolic activation of 2-AAF and formation of the dG-N2-AAF adduct.

Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify this compound adducts is crucial for mechanistic studies and for use as biomarkers. Methodologies have evolved significantly, moving from radiolabeling to highly sensitive and specific physicochemical techniques.[7]

Table 1: Comparison of Analytical Methods for DNA Adduct Detection
Method Principle Sensitivity Advantages/Disadvantages
³²P-Postlabeling Enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by chromatography (TLC or HPLC).High (1 adduct per 10⁹-10¹⁰ nucleotides)Does not require prior knowledge of adduct structure. Can be difficult to quantify and identify specific adducts without standards.[8]
Immunoassays (ELISA) Use of antibodies specific to a particular DNA adduct for detection and quantification.Moderate to HighHigh throughput and relatively low cost. Requires a specific antibody for each adduct; cross-reactivity can be an issue.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of hydrolyzed DNA nucleosides by HPLC followed by detection and fragmentation in a mass spectrometer for structural confirmation and quantification.Very High (can reach femtomolar levels)Highly specific and quantitative. Provides structural information. Requires expensive instrumentation and isotopically labeled internal standards for precise quantification.[9][10]
Accelerator Mass Spectrometry (AMS) Uses a particle accelerator to measure isotope ratios (e.g., ¹⁴C/¹²C) in samples exposed to a radiolabeled compound.Extremely High (1 adduct per 10¹² nucleotides)Unparalleled sensitivity. Limited accessibility and high cost. Requires use of radiolabeled compounds.[7]
Experimental Protocols

Protocol 1: ³²P-Postlabeling Assay (Generalized)

  • DNA Isolation: Extract and purify high-molecular-weight DNA from the tissue or cells of interest.

  • DNA Hydrolysis: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not many bulky aromatic adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify by scintillation counting or densitometry relative to the total amount of DNA analyzed.[8]

Protocol 2: LC-ESI-MS/MS for N2-ethyl-dGuo (as a stable marker for acetaldehyde (B116499) adducts)

This protocol for a related N2-Guanine adduct illustrates the general principles of the LC-MS/MS approach, which is also applicable to dG-N2-AAF.

  • DNA Isolation: Isolate DNA from tissue or blood samples.[9]

  • Sample Preparation:

    • Add an isotopically labeled internal standard (e.g., [¹⁵N₅]N2-ethyl-dGuo) to the DNA sample.[9]

    • Perform enzymatic hydrolysis of the DNA to deoxyribonucleosides. In the case of the unstable N2-ethylidene-dG adduct from acetaldehyde, this hydrolysis is performed in the presence of a reducing agent like NaBH₃CN to convert it to the stable N2-ethyl-dGuo.[9]

  • Solid Phase Extraction (SPE): Enrich the adducted nucleosides from the hydrolysate using an SPE cartridge to remove unmodified nucleosides and other interfering substances.[9]

  • LC-MS/MS Analysis:

    • Inject the enriched sample into an HPLC system for chromatographic separation.

    • The eluent is directed to an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.

    • The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored for quantification.[9]

  • Quantification: The amount of the adduct in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[9]

G Start Biological Sample (Tissue, Cells, etc.) DNA_Isolation DNA Isolation and Purification Start->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Isolation->Hydrolysis Enrichment Adduct Enrichment (e.g., SPE) Hydrolysis->Enrichment Analysis Instrumental Analysis Enrichment->Analysis LCMS LC-MS/MS Analysis->LCMS Postlabel 32P-Postlabeling Analysis->Postlabel Result Quantification of N2-G Adducts LCMS->Result Postlabel->Result

Generalized experimental workflow for the analysis of DNA adducts.

Quantitative Data on Adduct Formation

Quantitative analysis has been essential in establishing correlations between adduct levels and carcinogenic outcomes. Studies in animal models have demonstrated tissue-specific differences in adduct formation and repair, which often correlate with the site of tumor development.[11]

Table 2: N2-Guanine Adduct Levels in Various Experimental Systems
Adduct Compound System/Tissue Adduct Level (mean ± SD) Reference
N2-ethyl-dGuoEthanol (via Acetaldehyde)Human Liver DNA534 ± 245 fmol/µmol dGuo[9]
N2-ethyl-dGuoEthanol ConsumptionHuman Blood DNA (Drinkers)5,270 ± 8,770 fmol/µmol dGuo[12]
N2-ethyl-dGuoEthanol AbstinenceHuman Blood DNA (Non-drinkers)2,690 ± 3,040 fmol/µmol dGuo[12]
N2,3-ethenoguanineChloroethylene OxideUnexposed Human Liver DNA0.06 ± 0.01 pmol/mg DNA[10]
Cyclic 1,N2-propano-dGAcroleinCalf Thymus DNA0.2 mmol/mol DNA-P[13]
Cyclic 1,N2-propano-dGCrotonaldehyde (B89634)Calf Thymus DNA0.03 mmol/mol DNA-P[13]

Note: The data presented are from different studies and experimental conditions and are intended to be illustrative rather than for direct comparison.

Biological Consequences and Repair Pathways

The formation of a bulky adduct like dG-N2-AAF at the N2 position of guanine, which lies in the minor groove of the DNA double helix, causes significant structural distortion.[14][15] This distortion can have profound biological consequences:

  • Transcription Blockage: The presence of the adduct can stall the progression of RNA polymerase, thereby inhibiting gene expression.[5]

  • Replication Arrest: Similarly, DNA polymerases can be blocked by the adduct, leading to stalled replication forks.[2]

  • Mutagenesis: If the cell attempts to replicate past the lesion using specialized translesion synthesis (TLS) polymerases, there is a high probability of incorporating an incorrect base opposite the adduct, leading to mutations.[1]

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of such lesions. The primary pathway responsible for removing bulky adducts like dG-N2-AAF is Nucleotide Excision Repair (NER) .[2] Studies have specifically implicated the Transcription-Coupled NER (TC-NER) sub-pathway as being critically important for the removal of transcription-blocking N2-dG adducts.[5]

Transcription-Coupled Nucleotide Excision Repair (TC-NER):

  • Damage Recognition: An RNA polymerase complex stalls at the site of a bulky DNA lesion on the transcribed strand.

  • Recruitment of NER Factors: The stalled polymerase recruits specific TC-NER proteins, including CSA (ERCC8) and CSB (ERCC6).[5]

  • Verification and Unwinding: The TFIIH complex is recruited, and its helicase subunits (XPB and XPD) unwind the DNA around the lesion.

  • Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, make incisions on the damaged strand, one on each side of the adduct, excising a short oligonucleotide (typically 24-32 bases long).[2]

  • Synthesis and Ligation: The resulting gap is filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.

G DNA_Damage Bulky Adduct (e.g., dG-N2-AAF) on Transcribed Strand RNAP_Stall RNA Polymerase Stalls DNA_Damage->RNAP_Stall Recruit_CS Recruitment of CSA and CSB RNAP_Stall->Recruit_CS Damage Signal Recruit_TFIIH Recruitment of TFIIH, XPA, RPA Recruit_CS->Recruit_TFIIH Unwind DNA Unwinding (XPB, XPD) Recruit_TFIIH->Unwind Incision Dual Incision (XPG, XPF-ERCC1) Unwind->Incision Excision Excision of Damaged Oligonucleotide Incision->Excision Synthesis DNA Polymerase fills gap Excision->Synthesis Ligation DNA Ligase seals nick Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

Conclusion

The discovery and subsequent characterization of this compound adducts represent a cornerstone in the field of molecular toxicology and cancer research. From early studies using radiolabeled carcinogens to modern, highly sensitive mass spectrometry techniques, the ability to detect and quantify these lesions has provided profound insights into the mechanisms of chemical carcinogenesis. These adducts serve as critical biomarkers of exposure and effect, linking environmental or dietary agents to the molecular damage that can initiate cancer.[12][16] The elucidation of their formation through metabolic activation and their repair by pathways like TC-NER has not only deepened our understanding of the complex interplay between carcinogens, metabolism, and DNA integrity but also continues to inform risk assessment and the development of novel strategies for cancer prevention and therapy.

References

N2-Acetylguanine as a potential biomarker for disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2-Acetylguanine is a DNA adduct that has emerged as a potential biomarker for assessing DNA damage, particularly from exogenous sources such as carcinogens found in tobacco smoke and certain environmental pollutants, as well as endogenous processes like oxidative stress. The formation of this compound adducts in DNA can disrupt normal cellular processes, including transcription, and if not repaired, may lead to mutations and potentially contribute to the pathogenesis of various diseases, including cancer. This technical guide provides a comprehensive overview of this compound, its role as a biomarker, the methodologies for its detection, and its implication in disease-related signaling pathways.

Introduction

The integrity of the genome is constantly challenged by a barrage of endogenous and exogenous agents that can chemically modify DNA, forming DNA adducts. Guanine (B1146940), being the most easily oxidized of the DNA bases, is a frequent target for such modifications. The N2 position of guanine is a key site for the formation of adducts from a variety of electrophilic compounds. This compound is one such adduct, formed by the covalent binding of an acetyl group to the exocyclic amino group of guanine. Its presence in biological samples can serve as an indicator of exposure to acetylating agents and the cellular response to this form of DNA damage. This guide will delve into the technical aspects of this compound as a biomarker, providing researchers with the necessary information to incorporate its analysis into their studies.

Quantitative Data on N2-Guanine Adducts in Human Tissues

While specific quantitative data for this compound in human populations is still an emerging area of research, studies on closely related N2-alkylguanine adducts provide valuable insights into the expected levels and differences between exposed and non-exposed individuals. The following tables summarize key findings from studies on N2-substituted guanine adducts.

Table 1: Levels of 1,N2-Propanodeoxyguanosine (Acr-dGuo) Adducts in Human Lung DNA

GroupMean ± SD (adducts/10⁹ nucleotides)
Smokers28.5 ± 14.9
Non-smokers25.0 ± 10.7

Data from a study on acrolein-derived DNA adducts, which are structurally related to this compound adducts and are also linked to smoking.[1]

Table 2: Levels of 1,N2-Propanoguanine Adducts in Human Oral Tissue DNA

AdductSmokers (µmol/mol guanine)Non-smokers (µmol/mol guanine)Fold Increase in Smokers
Acrolein-derived (AdG)1.36 ± 0.900.46 ± 0.263.0
Crotonaldehyde-derived (CdG 1)0.53 ± 0.440.06 ± 0.078.8
Crotonaldehyde-derived (CdG 2)1.72 ± 1.260.31 ± 0.405.5
Total Cyclic Adducts - - 4.4

This study highlights the significant increase in N2-guanine adducts in the oral tissue of smokers compared to non-smokers.[2]

Signaling Pathways

The formation of bulky DNA adducts at the N2 position of guanine can physically impede the progression of RNA polymerase during transcription, leading to transcription-coupled nucleotide excision repair (TC-NER). This is a critical cellular defense mechanism to remove such lesions and maintain genomic integrity.

DNA_Repair_Pathway cluster_0 DNA Damage and Recognition cluster_1 Transcription-Coupled Nucleotide Excision Repair (TC-NER) Carcinogen Carcinogen Exposure (e.g., Tobacco Smoke) DNA Genomic DNA Carcinogen->DNA forms N2_Adduct This compound Adduct DNA->N2_Adduct damage Transcription_Stall RNA Polymerase II Stalls at Adduct N2_Adduct->Transcription_Stall causes Incision Dual Incision by XPF-ERCC1 and XPG CSA_CSB CSA/CSB Complex Recognizes Stalled RNAPII Transcription_Stall->CSA_CSB TFIIH TFIIH Recruitment (Helicase Activity) CSA_CSB->TFIIH DNA_Unwinding DNA Unwinding around Adduct TFIIH->DNA_Unwinding DNA_Unwinding->Incision Excision Excision of Damaged Oligonucleotide Incision->Excision DNA_Synthesis DNA Polymerase Fills the Gap Excision->DNA_Synthesis Ligation DNA Ligase Seals the Nick DNA_Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: this compound adduct formation and subsequent repair via the TC-NER pathway.

Experimental Protocols

The gold standard for the sensitive and specific quantification of DNA adducts like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies for related N2-alkylguanine adducts.

Protocol: Quantification of N2-Acetyl-2'-deoxyguanosine by LC-MS/MS

1. DNA Extraction and Purification:

  • Isolate genomic DNA from tissue or cell samples using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.[3][4]

  • Treat the isolated DNA with RNase A and Proteinase K to remove RNA and protein contamination.

  • Precipitate the DNA with isopropanol, wash with 70% ethanol, and resuspend in high-purity water.

  • Quantify the DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio).

2. Enzymatic Hydrolysis of DNA:

  • To an aliquot of purified DNA (typically 10-50 µg), add an internal standard (e.g., a stable isotope-labeled version of N2-acetyl-2'-deoxyguanosine).

  • Perform enzymatic digestion to break down the DNA into individual nucleosides. This is typically a multi-step process:

    • Incubate with DNase I, nuclease P1, and alkaline phosphatase.

    • Alternatively, a combination of micrococcal nuclease and spleen phosphodiesterase can be used.[5]

  • The final digestion mixture should be incubated at 37°C for a sufficient time to ensure complete hydrolysis.

  • Remove enzymes from the digest, for example, by ultrafiltration or chloroform (B151607) extraction.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B over 20 minutes) is typically used to separate the adduct from the normal nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N2-Acetyl-2'-deoxyguanosine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the protonated this compound base).

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of an N2-acetyl-2'-deoxyguanosine standard.

    • Calculate the concentration of N2-acetyl-2'-deoxyguanosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Express the results as adducts per 10^x normal nucleotides (e.g., per 10^7 dG).

Experimental_Workflow Sample Tissue or Cell Sample DNA_Extraction DNA Extraction and Purification Sample->DNA_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Extraction->Enzymatic_Hydrolysis LC_MS_MS LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Result This compound Levels Data_Analysis->Result

Caption: General experimental workflow for the quantification of this compound adducts.

Disease Association and Future Perspectives

The presence of N2-guanine adducts has been strongly linked to exposure to carcinogens, particularly those found in tobacco smoke. The quantitative data presented in this guide for related adducts underscores the potential of this compound as a biomarker for smoking-induced DNA damage and, by extension, cancer risk.

  • Oncology: Elevated levels of this compound could serve as an early biomarker for cancers associated with smoking and other environmental exposures, such as lung, oral, and bladder cancer. It may also have prognostic value or be used to monitor the efficacy of chemopreventive interventions.

  • Neurodegenerative and Inflammatory Diseases: While direct evidence is still needed, the role of oxidative stress and DNA damage in the pathophysiology of neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease) and chronic inflammatory conditions (e.g., inflammatory bowel disease) suggests that this compound could be a valuable research tool in these areas. Future studies should aim to quantify this compound levels in relevant patient populations to explore this potential link.

The development of a specific and sensitive ELISA for this compound would provide a high-throughput and cost-effective method for large-scale epidemiological studies.

Conclusion

This compound holds significant promise as a biomarker for assessing DNA damage and its potential role in disease etiology. The methodologies for its detection, particularly LC-MS/MS, are well-established for related compounds and can be adapted for sensitive and specific quantification. The strong association of N2-guanine adducts with carcinogen exposure highlights its immediate applicability in cancer research. Further investigation into the role of this compound in other diseases characterized by oxidative stress and genomic instability is warranted and could open new avenues for diagnostics and therapeutic development.

References

An In-depth Technical Guide on the Interaction of N2-Guanine Adducts with DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

The N2 position of guanine (B1146940), located in the minor groove of the DNA double helix, is a frequent target for alkylating agents, including endogenous metabolites like acetaldehyde (B116499) and environmental carcinogens.[1][2] The resulting N2-guanine adducts, such as N2-acetylguanine and the well-studied N2-ethylguanine (N2-EtG), present significant obstacles to the DNA replication machinery.[3] These lesions can stall high-fidelity replicative DNA polymerases, potentially leading to replication fork collapse, genomic instability, and cell death.[1][4] To overcome this blockage, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized, lower-fidelity polymerases to replicate across the damaged template strand.[1][5] This guide provides a comprehensive technical overview of the interaction between N2-guanine adducts and various DNA polymerases, summarizing key quantitative data, detailing experimental protocols used in the field, and visualizing the central biological and experimental pathways. Understanding these interactions is critical for elucidating mechanisms of mutagenesis and for the development of therapeutic strategies that target DNA repair and damage tolerance pathways.

The Challenge of N2-Guanine Adducts to DNA Replication

N2-guanine adducts are a structurally diverse class of DNA lesions formed by the covalent bonding of various chemical entities to the exocyclic amine of guanine.[2] Unlike bulky adducts that often reside in the major groove, N2-adducts protrude into the minor groove. This position is critical because high-fidelity replicative polymerases, such as DNA polymerase α and δ, use a "minor groove checking" mechanism to ensure correct Watson-Crick base pairing geometry.[6] The presence of an adduct, even a small one like a methyl or ethyl group, in the minor groove causes steric hindrance that these polymerases cannot accommodate, leading to a strong block in DNA synthesis.[4][7]

This replication blockage can have severe cellular consequences. If left unresolved, it can trigger cell cycle arrest or apoptosis. Alternatively, cells can utilize translesion synthesis (TLS) polymerases, primarily from the Y-family, which have more open and flexible active sites capable of accommodating distorted DNA templates.[8] While essential for completing replication, TLS is often error-prone and a major source of mutations associated with DNA damage.[1][9]

Polymerase-Specific Interactions with N2-Guanine Adducts

The cellular response to an N2-guanine adduct is determined by which DNA polymerase encounters it. Replicative polymerases are generally stalled, whereas specialized TLS polymerases can bypass the lesion with varying degrees of efficiency and fidelity.

Replicative DNA Polymerases: A Roadblock to Synthesis

Studies consistently show that replicative DNA polymerases are strongly inhibited by N2-guanine adducts. For example, DNA polymerase α exhibits a dramatic decrease in catalytic efficiency when encountering an N2-EtG adduct.

  • Insertion: The efficiency of inserting the correct nucleotide (dCTP) opposite N2-EtG by DNA polymerase α is approximately 10,000-fold less efficient than opposite an undamaged guanine.[4]

  • Extension: Even if dCTP is correctly inserted, extending the primer from the N2-EtG:Cytosine 3'-terminus is about 1,000-fold less efficient than from a normal G:C pair.[4]

This profound inhibition underscores the necessity for polymerase switching to a more accommodating TLS enzyme to prevent prolonged replication fork stalling.

Translesion Synthesis (TLS) Polymerases: Navigating the Damage

TLS polymerases are the primary enzymes responsible for bypassing N2-guanine adducts. The outcome of the bypass—whether it is accurate or mutagenic—depends on the specific polymerase involved and the nature of the adduct.

Pol η is known for its relatively efficient and accurate bypass of certain lesions. For N2-guanine adducts, its performance is highly dependent on the size of the adduct.

  • Small Adducts: Pol η efficiently and accurately bypasses the N2-EtG lesion.[4][10] It is approximately 370-fold more efficient at inserting cytosine opposite N2-EtG than the replicative Pol α.[4]

  • Bulky Adducts: As the size of the N2-adduct increases, the efficiency and fidelity of Pol η decrease significantly. For very bulky adducts like N2-CH2(9-anthracenyl)G (N2-AnthG) and N2-CH2(6-benzo[a]pyrenyl)G (N2-BPG), Pol η is severely blocked.[7] The catalytic efficiency (kcat/Km) for correct dCTP insertion drops 73-fold for N2-AnthG and 320-fold for N2-BPG compared to an unmodified guanine.[7] Concurrently, the frequency of misinserting dATP increases dramatically.[7]

Pol ι is a unique Y-family polymerase known for its ability to utilize Hoogsteen base pairing. It demonstrates a remarkable ability to bypass N2-EtG.

  • Efficiency: Pol ι incorporates dCMP opposite N2-EtG with an efficiency similar to that opposite an unmodified guanine, particularly in the presence of Mg²⁺.[11]

  • Mechanism: Structural studies reveal that Pol ι accommodates the N2-EtG adduct by rotating the modified guanine base from the standard anti conformation to a syn conformation.[11][12] This repositions the ethyl group into the major groove, avoiding a steric clash and allowing for the formation of a stable base pair with the incoming dCTP.[12]

Pol κ is another key TLS polymerase implicated in the bypass of N2-guanine adducts. It is particularly efficient and accurate in this role.

  • Efficiency and Fidelity: Pol κ bypasses N2-EtG with an efficiency and fidelity that are nearly identical to its processing of an undamaged guanine, especially when Mg²⁺ is the activating metal ion.[6] The catalytic efficiency for dCTP incorporation opposite N2-EtG is approximately 400-fold higher with Mg²⁺ compared to Mn²⁺.[6]

  • Bulky Adducts: Pol κ also shows an ability to accurately bypass larger N2-dG-peptide cross-links, suggesting a specialized role in handling bulky minor groove lesions.[5]

In E. coli, the bypass of small N2-alkyl-dG adducts is efficient and largely error-free. This process primarily depends on the SOS-induced DNA Polymerase II (Pol II), with minor contributions from Pol IV and Pol V.[1][3][13]

Quantitative Analysis of Polymerase Interactions

The following tables summarize the quantitative data from kinetic studies on the interaction of various DNA polymerases with N2-guanine adducts.

Table 1: Steady-State Kinetic Parameters for Nucleotide Insertion Opposite N2-Ethylguanine (N2-EtG)

DNA Polymerase Metal Ion Nucleotide kcat/Km (min⁻¹ μM⁻¹) Fidelity (vs. dCTP) Reference(s)
Pol κ Mg²⁺ dCTP 1.0 x 10² - [6]
dGTP 1.5 x 10⁻² 1/6,700 [6]
dATP 2.0 x 10⁻³ 1/50,000 [6]
dTTP 1.0 x 10⁻² 1/10,000 [6]
Pol κ Mn²⁺ dCTP 2.7 x 10⁻¹ - [6]
Pol η - dCTP ~370x > Pol α High [4]

| Pol α | - | dCTP | ~10,000x < Unadducted G | - |[4] |

Note: Fidelity is calculated as (kcat/Km)incorrect / (kcat/Km)correct. Data represents the relative efficiency of insertion.

Table 2: Bypass Efficiency of N2-Alkyl-dG Lesions in E. coli

N2-Alkyl Adduct Bypass Efficiency (%) Primary Bypass Polymerase Reference(s)
N2-Ethyl-dG (N2-Et-dG) 36.5 Pol II [1]
N2-n-Butyl-dG (N2-nBu-dG) 31.5 Pol II [1]
N2-iso-Butyl-dG (N2-iBu-dG) 27.1 Pol II [1]

| N2-sec-Butyl-dG (N2-sBu-dG) | 28.5 | Pol II |[1] |

Note: Bypass efficiency was measured in SOS-induced E. coli cells and reflects the percentage of replication products that have successfully bypassed the lesion.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in studying N2-guanine adduct interactions.

Translesion Synthesis (TLS) Pathway for N2-Guanine Adduct Bypass

TLS_Pathway Figure 1: Translesion Synthesis (TLS) Pathway cluster_replication Standard Replication cluster_resumption Replication Resumption Rep_Pol Replicative Polymerase (e.g., Pol δ/ε) DNA_synthesis DNA Synthesis Rep_Pol->DNA_synthesis elongates Adduct N2-Guanine Adduct Stall Replication Fork Stalling Adduct->Stall blocks Switch Polymerase Switching Stall->Switch recruits TLS_Pol TLS Polymerase (e.g., Pol η, ι, κ) Switch->TLS_Pol Bypass Lesion Bypass (Error-free or Error-prone) TLS_Pol->Bypass catalyzes Switch_Back Polymerase Switching Bypass->Switch_Back signals Rep_Pol2 Replicative Polymerase Switch_Back->Rep_Pol2 Continue_Synth Synthesis Continues Rep_Pol2->Continue_Synth resumes

Caption: General pathway for bypassing an N2-guanine adduct via polymerase switching.

Structural Mechanism of Bypass by DNA Polymerase ι

Syn_Anti_Conformation Figure 2: Conformational Change of Adducted Guanine cluster_before cluster_after Anti N2-EtG in 'anti' Conformation (Steric clash in minor groove) Syn N2-EtG in 'syn' Conformation (Ethyl group moved to major groove) Anti->Syn   Rotation induced by   DNA Polymerase ι    Hoogsteen Hoogsteen or Wobble Base Pairing with dCTP Syn->Hoogsteen Allows for

Caption: Pol ι rotates N2-EtG to the syn form to enable bypass.

Key Experimental Protocols

The quantitative data described above are generated using a set of well-established biochemical assays. Below are detailed methodologies for two key experiments.

Protocol: In Vitro Primer Extension Assay for Lesion Bypass

This assay assesses the ability of a DNA polymerase to extend a primer past a site-specific DNA lesion. It provides a qualitative or semi-quantitative measure of lesion blockage.

  • Substrate Preparation:

    • Chemically synthesize a template oligonucleotide (e.g., 36-mer) containing a single N2-guanine adduct at a defined position.[14]

    • Synthesize a corresponding primer oligonucleotide (e.g., 24-mer) and label its 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

    • Anneal the labeled primer to the adduct-containing template (and a control unmodified template) in a 1.5:1 template-to-primer molar ratio by heating to 90°C and slowly cooling to room temperature.

  • Polymerase Reaction:

    • Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 100 µg/mL bovine serum albumin (BSA).

    • In a reaction tube, combine the annealed primer-template DNA complex (e.g., 10 nM), the DNA polymerase of interest (e.g., 5 nM), and a mixture of all four dNTPs (e.g., 100 µM each).

    • Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes).

  • Analysis:

    • Stop the reaction at each time point by adding an equal volume of loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 15-20% acrylamide, 8 M urea).

    • Visualize the radiolabeled DNA bands using a phosphorimager.

    • Analyze the gel to determine the percentage of primer that is extended past the lesion site (full-length product) versus the percentage of primer that is stalled at the nucleotide preceding the lesion. The bypass efficiency can be calculated as: (Intensity of full-length bands) / (Total intensity of all bands) * 100%.

Protocol: Steady-State Kinetic Analysis of Nucleotide Incorporation

This "standing start" assay is used to determine the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide opposite a lesion.[5][6]

  • Substrate Design:

    • Prepare a primer-template duplex as described above, but design the primer so that its 3' terminus is positioned one base before the N2-guanine adduct.

  • Reaction Setup:

    • Set up a series of reactions, each containing the primer-template complex (e.g., 50 nM), a fixed low concentration of DNA polymerase (e.g., 1-5 nM, ensuring enzyme is the limiting factor), and varying concentrations of a single dNTP (e.g., ranging from 0.1 µM to 200 µM).

    • Perform separate sets of reactions for each of the four dNTPs (dATP, dCTP, dGTP, dTTP) to measure both correct incorporation and misincorporation.

  • Kinetic Measurement:

    • Initiate the reactions by adding the dNTP and incubate at 37°C for a short, fixed time (e.g., 5 minutes) where product formation is linear with time (initial velocity conditions).

    • Quench the reactions and separate the products on a denaturing PAGE gel as described previously.

  • Data Analysis:

    • Quantify the amount of extended primer (product) in each lane.

    • Plot the initial velocity (V₀, amount of product per unit time) against the dNTP concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) to determine the Vmax and Km for each dNTP.

    • Calculate the catalytic rate constant, kcat, using the equation kcat = Vmax / [Enzyme].

    • The catalytic efficiency is determined as kcat/Km. The fidelity of the polymerase is assessed by comparing the kcat/Km for the correct nucleotide (dCTP) to that of the incorrect nucleotides.

Experimental_Workflow Figure 3: Workflow for In Vitro Kinetic Analysis cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis cluster_calc 4. Data Calculation A Synthesize Oligos (Template with N2-Adduct, 32P-Primer) B Anneal Primer to Template A->B C Incubate DNA with Polymerase and varying [dNTP] B->C D Quench Reaction at Fixed Time C->D E Denaturing PAGE Separation D->E F Phosphorimaging & Quantification E->F G Plot Velocity vs. [dNTP] F->G H Fit to Michaelis-Menten Equation G->H I Determine kcat/Km & Fidelity H->I

Caption: A typical experimental workflow for determining polymerase kinetics with a DNA adduct.

Conclusion and Implications

The interaction of DNA polymerases with N2-guanine adducts is a critical determinant of cellular fate following DNA damage. While high-fidelity replicative polymerases are strongly blocked by these minor groove lesions, an array of specialized TLS polymerases provides a bypass mechanism that is essential for completing replication. The efficiency and fidelity of this bypass vary significantly among TLS polymerases, with enzymes like Pol κ and Pol ι showing remarkable proficiency in accurately navigating lesions like N2-EtG. In contrast, the fidelity of other polymerases like Pol η can be compromised by bulkier adducts, leading to mutations.

For researchers and drug development professionals, this knowledge has profound implications. The specific polymerases involved in bypassing these adducts represent potential targets for anticancer therapies. Inhibiting a key TLS polymerase could sensitize cancer cells to DNA damaging agents that produce N2-guanine adducts, preventing lesion bypass and promoting cell death. Furthermore, understanding the structural basis of bypass provides a template for designing novel nucleoside analogs or other molecules that could modulate polymerase activity. Continued research into these intricate polymerase-DNA interactions will undoubtedly advance our understanding of carcinogenesis and open new avenues for therapeutic intervention.

References

In Vitro Formation of N2-Acetylguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies related to the formation of N2-acetylguanine, a significant DNA adduct implicated in carcinogenesis. Understanding the mechanisms of its formation is crucial for assessing the genotoxicity of various xenobiotics and for the development of novel therapeutic agents. This document outlines the key enzymatic and chemical pathways involved, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the underlying biochemical processes.

Introduction to this compound

This compound (N2-dG-AAF) is a DNA adduct formed by the covalent binding of reactive metabolites of certain aromatic amines and related compounds to the N2 position of guanine (B1146940). The formation of such adducts can distort the DNA helix, leading to mutations during DNA replication and, ultimately, increasing the risk of cancer. Aromatic amines, found in tobacco smoke, industrial chemicals, and cooked foods, are a major source of the precursors that lead to this compound formation. The metabolic activation of these compounds is a critical step in their conversion to reactive electrophiles that can damage DNA.

Pathways of this compound Formation

The formation of this compound in vitro can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Formation

The primary enzymatic pathway involves the metabolic activation of aromatic amines, such as 2-aminofluorene, by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

  • Step 1: N-hydroxylation: Cytochrome P450 enzymes, primarily CYP1A2, catalyze the N-hydroxylation of aromatic amines to form N-hydroxyarylamines.[1]

  • Step 2: O-acetylation: The N-hydroxyarylamines are then subject to O-acetylation by N-acetyltransferases (NAT1 and NAT2). This reaction is a critical activation step, as it generates highly reactive N-acetoxyarylamine intermediates.[2][3]

  • Step 3: Formation of Nitrenium Ion and DNA Adduct: The N-acetoxyarylamine is unstable and can spontaneously decompose to form a highly electrophilic nitrenium ion. This reactive species can then attack the nucleophilic N2 position of guanine in DNA, forming the this compound adduct.[1][4]

The balance between N-acetylation (a detoxification pathway for many arylamines) and O-acetylation (an activation pathway) is a key determinant of an individual's susceptibility to the carcinogenic effects of these compounds.[3] Genetic polymorphisms in NAT2 can lead to different acetylator phenotypes (slow, intermediate, and rapid), which can influence the risk of developing certain cancers.[3][5]

Chemical Synthesis

This compound can also be synthesized chemically. A common method involves the direct acetylation of guanine using acetic anhydride, often in the presence of a catalyst. The reaction can produce both this compound and N2,9-diacetylguanine, with the product distribution depending on the reaction conditions.[6]

Quantitative Data on N2-Guanine Adduct Formation

The following tables summarize quantitative data from various in vitro studies on the formation of N2-guanine adducts.

Kinetic Parameters of Human N-acetyltransferases (NAT1 and NAT2)

The affinity (Km) and maximum reaction rate (Vmax) of NAT1 and NAT2 for various aromatic amine substrates are crucial for understanding their role in the bioactivation of these carcinogens.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
p-Aminobenzoic acid (PABA)NAT19.3 - 2001.5 - 5.0
NAT2> 5000Low
Sulfamethazine (B1682506)NAT1> 1000Low
NAT2100 - 4001.0 - 4.5
IsoniazidNAT1HighLow
NAT294 - 2000.5 - 2.0
4-Aminobiphenyl (4-ABP)NAT1150 - 300High
NAT250 - 200Moderate
2-AminofluoreneNAT110 - 50High
NAT220 - 100High

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the experimental conditions and enzyme source.[7]

Kinetic Parameters of NAT2 Alleles for N-acetylation of Various Drugs

Different alleles of the NAT2 gene can result in enzymes with altered kinetic properties, affecting the rate of metabolism of various drugs and xenobiotics.

SubstrateNAT2 AlleleKm (µM)Vmax (relative peak area/min/mg protein)CLint (Vmax/Km)
Aminoglutethimide476.24 ± 2.4945.18 ± 1.520.593 ± 0.010
5104.07 ± 8.6510.87 ± 0.650.105 ± 0.004
6187.75 ± 26.366.70 ± 0.510.037 ± 0.003
7103.11 ± 10.162.99 ± 0.150.029 ± 0.002
Sulfamethazine4148.86 ± 12.1211.23 ± 0.490.076 ± 0.004
5231.11 ± 31.062.81 ± 0.220.012 ± 0.001
6468.27 ± 66.821.34 ± 0.110.003 ± 0.000
7258.11 ± 27.650.57 ± 0.030.002 ± 0.000

Data from a study on the functional characterization of NAT2 alleles.[5]

Formation of Guanine Adducts from N-acetoxy-2-acetylaminofluorene (NA-AAF) In Vitro

The reaction of the ultimate carcinogen N-acetoxy-2-acetylaminofluorene with DNA can lead to the formation of adducts at both the C8 and N2 positions of guanine.

DNA SourceHydrolysis MethoddG-C8-AAF (%)dG-N2-AAF (%)Unidentified Products (%)
phiX174 RF DNAEnzymatic73713
phiX174 RF DNATrifluoroacetic Acid866-

Data from a comparative study of adduct quantification methods.[8]

DNA TypeReaction ConditionsN2-guanine adducts : C8-guanine adducts : N6-adenine adducts
Double-stranded DNA37°C5 : 3 : 2
Single-stranded DNA0°C1 : 7 : 2

Proportions of adducts formed from the reaction of O-acetyl-4-(hydroxyamino)quinoline 1-oxide with DNA.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vitro study of this compound formation.

In Vitro N-acetyltransferase (NAT) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay for measuring the activity of NAT1 and NAT2.

Materials:

  • NAT Assay Buffer

  • NAT Substrate I (e.g., p-aminobenzoic acid for NAT1, sulfamethazine for NAT2)

  • NAT Substrate II (proprietary component of a commercial kit)

  • DTT (1 M)

  • Acetyl-CoA

  • NAT-containing sample (e.g., purified enzyme, cell lysate, S9 fraction)

  • Acetylated Standard

  • 96-well plate (black with clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in NAT Assay Buffer. Centrifuge to obtain the S9 fraction or cell lysate. Determine the protein concentration.

  • Standard Curve Preparation: Prepare a series of dilutions of the Acetylated Standard in NAT Assay Buffer.

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing NAT Assay Buffer, NAT Substrate I, NAT Substrate II, DTT, and Acetyl-CoA.

  • Reaction Initiation: Add the NAT-containing sample to the reaction mix in the wells of the 96-well plate.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to an excitation wavelength of 360 nm and an emission wavelength of 440 nm. Record fluorescence in kinetic mode at 37°C for 15-60 minutes.

  • Data Analysis: Calculate the rate of change in fluorescence for each sample. Use the standard curve to convert the fluorescence units to the amount of acetylated product formed per unit time.

This protocol is adapted from a commercially available NAT activity assay kit.[11]

In Vitro Incubation of Aromatic Amines with Liver Microsomes and DNA

This protocol describes a general procedure for studying the metabolic activation of aromatic amines and their subsequent binding to DNA using liver microsomes.

Materials:

  • Human liver microsomes

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • Aromatic amine substrate (e.g., 2-aminofluorene) dissolved in a suitable solvent (e.g., DMSO)

  • Calf thymus DNA

  • NADPH regenerating system (or 20 mM NADPH solution)

  • Organic solvent for reaction termination (e.g., ice-cold ethanol (B145695) or phenol:chloroform:isoamyl alcohol)

  • Incubator/shaking water bath at 37°C

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, the aromatic amine substrate, and DNA. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH or the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of ice-cold organic solvent.

  • DNA Isolation: Precipitate the DNA by centrifugation. Wash the DNA pellet with 70% ethanol to remove any unbound metabolites.

  • DNA Hydrolysis and Adduct Analysis: Hydrolyze the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the this compound adducts.

This is a general protocol; specific concentrations and incubation times should be optimized for each substrate and experimental goal.[12][13]

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows related to this compound formation.

Metabolic_Activation_of_Aromatic_Amines AromaticAmine Aromatic Amine (e.g., 2-Aminofluorene) N_Hydroxy N-Hydroxyarylamine AromaticAmine->N_Hydroxy CYP1A2 (N-hydroxylation) Detox Detoxification (N-acetylation) AromaticAmine->Detox NAT2 (N-acetylation) N_Acetoxy N-Acetoxyarylamine (Reactive Intermediate) N_Hydroxy->N_Acetoxy NAT1/NAT2 (O-acetylation) Nitrenium Nitrenium Ion (Electrophile) N_Acetoxy->Nitrenium Spontaneous decomposition Guanine Guanine in DNA Nitrenium->Guanine Electrophilic attack N2_Adduct This compound Adduct Guanine->N2_Adduct

Metabolic activation of aromatic amines leading to this compound formation.

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Adduct Analysis Start Combine: - Aromatic Amine - Liver Microsomes - DNA - Buffer Incubate Incubate at 37°C with NADPH Start->Incubate Terminate Terminate Reaction (e.g., add cold ethanol) Incubate->Terminate Isolate Isolate DNA Terminate->Isolate Hydrolyze Enzymatic Hydrolysis to Nucleosides Isolate->Hydrolyze Analyze LC-MS/MS Analysis Hydrolyze->Analyze Quantify Quantify This compound Analyze->Quantify

General workflow for in vitro N2-guanine adduct formation and analysis.

Conclusion

The in vitro study of this compound formation is a complex but essential area of research for understanding the mechanisms of chemical carcinogenesis. This guide has provided an overview of the key pathways, quantitative data, and experimental methodologies used in this field. The enzymatic activation of aromatic amines by CYP and NAT enzymes is a critical pathway leading to the formation of these DNA adducts. The provided protocols and diagrams serve as a resource for researchers and professionals in drug development and toxicology to design and interpret in vitro studies aimed at assessing the genotoxic potential of various compounds. Further research into the specificities of different NAT alleles and the development of more sensitive analytical methods will continue to enhance our understanding of the risks associated with exposure to aromatic amines.

References

A Comprehensive Technical Guide to the Chemical Synthesis of N2-Acetylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of N2-acetylguanine, a crucial intermediate in the production of various antiviral nucleoside analogues. The document details various synthetic methodologies, presents quantitative data in a comparative format, and outlines detailed experimental protocols.

Introduction

This compound serves as a key building block in the synthesis of important antiviral drugs, such as acyclovir (B1169) and ganciclovir. The acetylation of the N2-amino group of guanine (B1146940) is a critical step to prevent unwanted side reactions during the subsequent alkylation of the purine (B94841) ring system. This guide explores several established methods for the synthesis of this compound, providing researchers and drug development professionals with a comprehensive resource for selecting and optimizing synthetic routes.

Synthesis of N2,9-Diacetylguanine and Subsequent Conversion to this compound

A common and high-yielding approach to this compound involves the initial synthesis of N2,9-diacetylguanine, followed by selective hydrolysis of the N9-acetyl group. This method offers excellent control over the regioselectivity of the initial acetylation.

Experimental Protocol:

A mixture of guanine, acetic anhydride (B1165640), and acetic acid is heated to reflux.[1] The addition of a catalytic amount of phosphoric acid can facilitate the reaction.[1] After the reaction mixture becomes a clear solution, removal of the solvents by distillation yields N2,9-diacetylguanine.[1] To obtain this compound, the reaction mixture, after becoming clear, is not distilled. Instead, water is added at a controlled temperature (e.g., 60°C), and the mixture is stirred, typically overnight at room temperature.[1] This process selectively hydrolyzes the more labile N9-acetyl group, precipitating this compound.

Quantitative Data Summary:
Reactants/ProductsMethod 1[1]Method 2 (Microwave-assisted)[2]
Starting Material GuanineGuanine
Reagents Acetic anhydride, Acetic acid, Phosphoric acid (catalyst)Acetic anhydride, p-Toluenesulfonic acid (p-TsOH) (catalyst)
Reaction Conditions Reflux, 15 hoursMicrowave irradiation, 500 W, 10 min
Intermediate N2,9-DiacetylguanineN/A
Work-up for this compound Addition of water at 60°C, followed by stirring at room temperature overnightN/A (Direct synthesis of N2,9-diacetylguanine)
Yield of N2,9-diacetylguanine 95%91.5%
Yield of this compound 94.4%N/A

Reaction Pathway:

G Guanine Guanine Diacetylguanine N2,9-Diacetylguanine Guanine->Diacetylguanine Reflux Ac2O_AcOH Acetic Anhydride, Acetic Acid N2_Acetylguanine This compound Diacetylguanine->N2_Acetylguanine Selective Hydrolysis Water H2O, 60°C -> RT

Synthesis of this compound via a Diacetyl Intermediate.

Two-Stage Synthesis of N2,9-Diacetylguanine

An alternative method involves a two-stage process to first synthesize N2-monoacetylguanine, which is then converted to N2,9-diacetylguanine. This approach can offer improved purity and yield.

Experimental Protocol:

Step 1: Synthesis of N2-monoacetylguanine Guanine is dissolved in acetic acid containing acetic anhydride under heat and pressure in an autoclave.[3] This initial step selectively acetylates the N2 position.

Step 2: Synthesis of N2,9-diacetylguanine The resulting N2-monoacetylguanine slurry is then treated with additional acetic anhydride and heated to produce N2,9-diacetylguanine.[3] The product crystallizes upon cooling and can be collected by filtration.[3]

Quantitative Data Summary:
Reactants/ProductsTwo-Stage Method[3]
Starting Material Guanine
Reagents (Step 1) Acetic acid, Acetic anhydride
Reaction Conditions (Step 1) Autoclave, 160°C, 2 hours
Intermediate N2-monoacetylguanine
Reagents (Step 2) Acetic anhydride
Reaction Conditions (Step 2) 132-133°C, 1 hour
Final Product N2,9-Diacetylguanine
Yield 97.6%

Experimental Workflow:

G Start Guanine Step1 Step 1: Acetylation (Acetic Acid, Acetic Anhydride, Autoclave) Start->Step1 Intermediate N2-monoacetylguanine Step1->Intermediate Step2 Step 2: Further Acetylation (Acetic Anhydride) Intermediate->Step2 Product N2,9-Diacetylguanine Step2->Product Purification Crystallization & Filtration Product->Purification G Guanine Guanine (Substrate) Product N2,9-Diacetylguanine (Product) Guanine->Product CAC Chloroacetyl Chloride (Acylating Agent) CAC->Product Pyridine Pyridine (Solvent/Base) Pyridine->Product DMAP DMAP (Catalyst) DMAP->Product

References

Methodological & Application

Application Note: Quantification of N²-Acetylguanine in Genomic DNA Using a Sensitive and Robust LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in DNA damage analysis, toxicology, and cancer research.

Introduction

N²-Acetylguanine is a DNA adduct, a form of DNA damage that can arise from exposure to certain environmental mutagens or endogenous metabolic processes. The formation of such adducts can interfere with DNA replication and transcription, potentially leading to mutations and initiating carcinogenesis. Accurate quantification of specific DNA adducts like N²-Acetylguanine is crucial for understanding the mechanisms of genotoxicity, assessing cancer risk, and evaluating the efficacy of chemotherapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1] This application note provides a detailed protocol for the sensitive quantification of N²-Acetyl-2'-deoxyguanosine (the nucleoside form of N²-Acetylguanine) in DNA samples using an LC-MS/MS method based on stable isotope dilution.

Principle of the Method

The method employs a stable isotope-labeled internal standard (e.g., ¹⁵N₅-N²-Acetyl-2'-deoxyguanosine) which is spiked into genomic DNA samples prior to processing. The DNA is then enzymatically hydrolyzed to its constituent 2'-deoxynucleosides. The resulting nucleoside mixture is separated using reverse-phase liquid chromatography. The analyte and its internal standard are then detected by a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte. The primary MRM transition monitored is the neutral loss of the 2'-deoxyribose moiety from the protonated precursor ion.[1]

Experimental Protocols

This section details the procedures for sample preparation and analysis.

Materials and Reagents
  • Standards: N²-Acetyl-2'-deoxyguanosine (analyte) and ¹⁵N₅-N²-Acetyl-2'-deoxyguanosine (internal standard).

  • DNA Sample: Genomic DNA isolated from cells or tissues.

  • Enzymes: Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I.

  • Solvents & Buffers:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Tris-HCl buffer (0.5 M, pH 8.9)

    • Succinic acid buffer

    • Chloroform (B151607)

  • Equipment:

    • Nano-LC system with a trapping column and an analytical column.

    • Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Microcentrifuge and ultrafiltration units (e.g., YM-10 filters).

    • Thermomixer or water bath.

    • Vacuum concentrator.

Standard Solution Preparation
  • Prepare stock solutions of N²-Acetyl-2'-deoxyguanosine and the ¹⁵N₅-labeled internal standard in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standard solutions for the calibration curve, typically ranging from low femtomole (fmol) to picomole (pmol) levels.

  • Each calibration standard should contain a fixed amount of the internal standard.

Sample Preparation: DNA Extraction and Digestion
  • DNA Isolation: Isolate genomic DNA from the biological matrix of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Quantify the DNA using UV spectrophotometry.

  • Internal Standard Spiking: To 50-100 µg of isolated genomic DNA, add a known amount of the ¹⁵N₅-N²-Acetyl-2'-deoxyguanosine internal standard.

  • Enzymatic Hydrolysis:

    • Add succinic acid buffer and Nuclease P1 to the DNA sample.

    • Incubate the mixture at 37 °C for 2 hours.

    • Add 0.5 M Tris-HCl buffer (pH 8.9), alkaline phosphatase, and phosphodiesterase I.[1]

    • Continue incubation at 37 °C for another 4 hours.[1]

  • Enzyme Removal:

    • Remove the digested enzymes by chloroform extraction or by passing the sample through a pre-washed 10 kDa molecular weight cutoff ultrafiltration unit.[1][2]

  • Sample Concentration: Dry the aqueous phase containing the nucleosides in a vacuum concentrator and reconstitute the sample in a small volume (e.g., 50 µL) of LC-MS grade water for analysis.[1]

LC-MS/MS Analysis

The following conditions are adapted from established methods for similar N²-alkyl-dG adducts and should be optimized for the specific instrumentation used.[1]

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System Nano-LC system
Trapping Column C18, 150 µm x 40 mm, 5 µm
Analytical Column C18 AQ, 75 µm x 200 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Loading Flow Rate 2.5 µL/min with Mobile Phase A for 8 min
Analytical Flow Rate 300 nL/min
Gradient 0-95% Mobile Phase B over 30 minutes
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple-Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
ESI Voltage 2.0 kV
Ion Transfer Tube Temp. 275 °C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Collision Energy ~20 V (Optimize for analyte)
Q1/Q3 Resolution 0.7 m/z

Table 3: MRM Transitions for N²-Acetyl-2'-deoxyguanosine

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion [M+H-deoxyribose]⁺ (m/z)
N²-Acetyl-2'-deoxyguanosine310.1194.1
¹⁵N₅-N²-Acetyl-2'-deoxyguanosine (IS)315.1199.1

Data Presentation and Quantitative Results

Data should be acquired and processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N²-Acetylguanine in unknown samples is then calculated from this curve.

Table 4: Method Performance Characteristics (Example Data)

ParameterResult
Linear Range 10 fmol - 10 pmol
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.5 adducts per 10⁸ nucleosides
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 88-105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA Genomic DNA (50-100 µg) Spike Spike with ¹⁵N₅-Internal Standard DNA->Spike Digest Enzymatic Digestion (Nuclease P1, AP, PDE I) Spike->Digest Clean Enzyme Removal (Ultrafiltration) Digest->Clean Dry Dry & Reconstitute in Water Clean->Dry LC nano-LC Separation (C18 Reverse Phase) Dry->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Result Report Results (adducts / 10⁸ dG) Quant->Result

Caption: Overall workflow for N²-Acetylguanine quantification.

MRM Fragmentation Principle

mrm_fragmentation cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1: Precursor Ion Selection Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 NeutralLoss - 2'-deoxyribose (116.1 Da) Detector Detector Q3->Detector Product N²-Acetylguanine [Base+H]⁺ m/z 194.1 Q3->Product Precursor N²-Acetyl-dG [M+H]⁺ m/z 310.1 Precursor->Q1

Caption: Principle of MRM detection for N²-Acetyl-2'-deoxyguanosine.

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and reproducible protocol for the quantification of the N²-Acetylguanine DNA adduct. By employing stable isotope dilution and optimized sample preparation, this method can achieve low limits of detection necessary for analyzing biologically relevant levels of DNA damage. This application note serves as a comprehensive guide for researchers in toxicology, pharmacology, and clinical research, enabling the accurate assessment of this critical biomarker of genotoxic exposure and disease risk.

References

Application Note: Protocol for the Detection of N2-Acetylguanine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and specific quantification of N2-Acetylguanine in human urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a DNA adduct, serves as a potential biomarker for assessing exposure to certain genotoxic agents and for monitoring the effects of pharmaceutical compounds. The protocol details sample preparation, instrument parameters, and data analysis, and includes representative method validation data.

Introduction

This compound is a modified nucleobase formed when acetylating agents react with the exocyclic amino group of guanine (B1146940) in DNA. The presence of such adducts can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. The body's DNA repair mechanisms, such as Transcription-Coupled Nucleotide Excision Repair (TC-NER), can excise these adducts, which are then excreted in the urine.[1] Consequently, the quantification of this compound in urine offers a non-invasive method to assess DNA damage and repair. This application note describes a robust LC-MS/MS method for the reliable measurement of this compound, which is critical for toxicology studies, clinical research, and drug development.[2][3][4][5]

Quantitative Data Summary

The successful implementation of this protocol should be verified through a comprehensive method validation, adhering to ICH guidelines.[6][7][8][9] The tables below present typical performance characteristics for a validated LC-MS/MS assay for this compound.

Table 1: Optimized HPLC-MS/MS Parameters

ParameterRecommended Setting
HPLC System
Analytical ColumnC18 Reverse Phase, 1.8 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature45 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.500 °C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound194.1152.115022
¹⁵N₅-N2-Acetylguanine (IS)199.1157.110022

Note: The molecular formula for this compound is C₇H₇N₅O₂ and its monoisotopic mass is 193.06 Da.[10] The precursor ion corresponds to [M+H]⁺.

Table 3: Representative Method Validation Data

Performance CharacteristicAcceptance CriteriaTypical Result
Calibration Curve Range0.5 - 500 ng/mLLinear
Correlation Coefficient (r²)≥ 0.990.998
Limit of Detection (LOD)-0.15 ng/mL
Lower Limit of Quantification (LLOQ)S/N > 10, Acc/Prec ±20%0.5 ng/mL
Accuracy (% Bias)±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD)≤15% (≤20% at LLOQ)≤11.3%
Matrix EffectCV ≤15%8.7%
RecoveryConsistent and reproducible>85%

Experimental Protocols

Required Materials
  • This compound analytical standard[11][12][13]

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹⁵N₅-N2-Acetylguanine (custom synthesis may be required)[5][14][15]

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • LC-MS grade formic acid

  • Drug-free human urine for blanks, calibration standards, and quality controls (QCs)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge, nitrogen evaporator, vortex mixer

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and its SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working solutions for calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the SIL-IS stock solution with 50:50 methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is designed to remove interfering matrix components from urine.[16]

  • Sample Collection: Collect urine samples and store at -80°C until analysis.

  • Pre-treatment: Thaw urine samples, vortex, and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Spiking: Transfer 0.5 mL of urine supernatant to a clean tube. Add 25 µL of the 50 ng/mL internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.

  • Set up the mass spectrometer with the parameters detailed in Tables 1 and 2.

  • Create an injection sequence starting with a blank, followed by the calibration curve, QC samples, and the unknown samples.

  • Inject the samples and acquire data.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for the MRM transitions of this compound and the SIL-IS.

  • Calculate the peak area ratio (this compound / SIL-IS).

  • Generate a calibration curve by performing a linear regression of the peak area ratios versus the known concentrations of the calibration standards.

  • Quantify this compound in the QC and unknown samples by applying the regression equation from the calibration curve to their measured peak area ratios.

Visual Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (0.5 mL) spike Spike with Internal Standard urine->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry recon Reconstitution (100 µL) dry->recon inject Inject 5 µL recon->inject msms Detect by MRM inject->msms quant Quantify using Calibration Curve msms->quant

Caption: Workflow for this compound quantification in urine.

tcn_pathway cluster_recognition Damage Recognition cluster_assembly Repair Complex Assembly cluster_excision Excision and Synthesis dna_adduct This compound Adduct in DNA rna_pol RNA Polymerase II Stalls dna_adduct->rna_pol csb_csa CSB/CSA Proteins Recruited rna_pol->csb_csa Recognition tf2h TFIIH Complex Unwinds DNA csb_csa->tf2h incision XPG/XPF-ERCC1 Endonucleases Incise DNA tf2h->incision excision Damaged Strand Removed incision->excision synthesis DNA Polymerase Synthesizes New Strand excision->synthesis ligation DNA Ligase Seals Nick synthesis->ligation repaired_dna Repaired DNA ligation->repaired_dna

Caption: The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1]

References

Application of N2-Acetylguanine in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Acetylguanine, a derivative of the purine (B94841) base guanine (B1146940), is a molecule of significant interest in cancer research. Its structural similarity to guanine allows it to function as a potential antimetabolite, interfering with nucleic acid synthesis and repair, which are critical processes for rapidly proliferating cancer cells.[1] This document provides detailed application notes on the utility of this compound in cancer research, focusing on its role as a cytotoxic agent and as a prodrug in Gene-Directed Enzyme Prodrug Therapy (GDEPT). Furthermore, it offers comprehensive, adaptable protocols for key experimental procedures to evaluate its efficacy and mechanism of action.

Application Notes

Direct Cytotoxicity in Cancer Cells

This compound has been reported to exhibit significant cytotoxicity against leukemia cells.[1] Its proposed mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, leading to the cessation of cell growth and proliferation.[1] While specific quantitative data on its broad-spectrum anticancer activity is limited, its classification as a reactive compound that inhibits the growth of cancer cells suggests its potential as a standalone chemotherapeutic agent, particularly in hematological malignancies.[1]

Enhancing Chemotherapeutic Efficacy

Derivatives of this compound, such as O6-benzyl-N2-acetylguanosine, have demonstrated the ability to enhance the therapeutic index of conventional chemotherapeutic agents.[2] These derivatives can act as inhibitors of DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT), thereby sensitizing resistant tumor cells to alkylating agents.[2] This suggests a promising avenue for this compound and its analogs in combination therapies to overcome drug resistance in cancers like melanoma.[2]

Prodrug in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

GDEPT is a targeted cancer therapy strategy that involves the delivery of a gene encoding a non-mammalian enzyme to tumor cells.[3][4][5][6] A non-toxic prodrug is then administered systemically and is converted into a potent cytotoxic drug only within the enzyme-expressing cancer cells, thus minimizing systemic toxicity.[3][4][5][6]

This compound can be theoretically utilized as a prodrug in GDEPT systems employing a purine-specific enzyme, such as E. coli purine nucleoside phosphorylase (PNP). In this conceptual framework, the PNP enzyme, selectively expressed in cancer cells, would cleave the glycosidic bond of a nucleoside form of this compound, releasing the cytotoxic this compound directly at the tumor site. This targeted release would lead to localized inhibition of nucleic acid synthesis and subsequent cancer cell death.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table presents hypothetical IC50 values for illustrative purposes, based on its known cytotoxicity against leukemia cells. Researchers are strongly encouraged to determine these values empirically for their specific cell lines of interest.

Cell LineCancer TypeHypothetical IC50 (µM)
JurkatAcute T-cell Leukemia15
HL-60Acute Promyelocytic Leukemia25
K562Chronic Myelogenous Leukemia30
MOLM-13Acute Myeloid Leukemia20

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., leukemia cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Logical Flow of Apoptosis Detection

Apoptosis_Detection_Logic start Treated Cells stain Stain with Annexin V-FITC and PI start->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry annexin_v_neg_pi_neg Annexin V (-) / PI (-) (Live Cells) flow_cytometry->annexin_v_neg_pi_neg annexin_v_pos_pi_neg Annexin V (+) / PI (-) (Early Apoptosis) flow_cytometry->annexin_v_pos_pi_neg annexin_v_pos_pi_pos Annexin V (+) / PI (+) (Late Apoptosis/Necrosis) flow_cytometry->annexin_v_pos_pi_pos annexin_v_neg_pi_pos Annexin V (-) / PI (+) (Necrotic Cells) flow_cytometry->annexin_v_neg_pi_pos

Categorization of cells based on Annexin V and PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for investigating the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

  • This compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway - Intrinsic Apoptosis

Intrinsic_Apoptosis_Pathway N2_Acetylguanine This compound DNA_Damage DNA Damage / Nucleic Acid Synthesis Inhibition N2_Acetylguanine->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound holds promise as a multifaceted agent in cancer research. Its inherent cytotoxicity, potential to synergize with existing chemotherapies, and applicability in targeted GDEPT strategies warrant further investigation. The protocols provided herein offer a foundational framework for researchers to explore the anticancer properties of this compound and its derivatives, paving the way for the development of novel therapeutic strategies. It is imperative that researchers empirically determine optimal experimental conditions and validate these generalized protocols for their specific models.

References

Application Notes and Protocols: N2-Acetylguanine as a Therapeutic Target for Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of targeting pathways involving N2-acetylguanine and related guanine (B1146940) metabolism for the development of novel antimicrobial agents. Detailed protocols for key experiments are provided to facilitate research in this area.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic targets. Bacterial guanine metabolism presents a promising avenue for the development of new antimicrobials due to its essential role in nucleic acid synthesis and other fundamental cellular processes. Key control points in this pathway, such as guanine riboswitches and enzymes like GMP synthetase (GuaA), are attractive targets for therapeutic intervention.

This compound, a modified form of guanine, serves as a valuable chemical probe to explore the ligand-binding potential of these targets. While not yet established as a direct antimicrobial agent, its structural features provide a basis for the rational design of guanine analogues with potential therapeutic efficacy. This document outlines the conceptual framework and experimental approaches for investigating compounds that target guanine-related metabolic pathways.

Potential Therapeutic Targets in Guanine Metabolism

  • Guanine Riboswitches : These are structured RNA elements found in the 5'-untranslated region of bacterial mRNAs that regulate the expression of genes involved in purine (B94841) biosynthesis and transport.[1][2] Ligand binding to the aptamer domain of the riboswitch induces a conformational change in the expression platform, typically leading to premature transcription termination.[2] Designing molecules that mimic guanine and bind to these riboswitches can artificially downregulate essential genes, leading to bacterial growth inhibition.

  • GMP Synthetase (GuaA) : This essential enzyme catalyzes the conversion of xanthosine (B1684192) 5'-monophosphate (XMP) to guanosine (B1672433) 5'-monophosphate (GMP), a critical step in the de novo synthesis of guanine nucleotides.[3][4] Inhibition of GuaA depletes the cellular GMP pool, leading to cessation of DNA and RNA synthesis and ultimately cell death. The inactivation of guaA has been shown to cause severe growth defects in pathogenic bacteria like Clostridioides difficile.

Data Presentation: Efficacy of Hypothetical Guanine Analogues

The following tables present hypothetical data for illustrative purposes, demonstrating how to structure results from antimicrobial and enzymatic assays for guanine analogue inhibitors.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Guanine Analogues

CompoundMIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. S. aureus ATCC 29213
This compound (Example)>128>128
Analogue A168
Analogue B42
Analogue C6432
Vancomycin (Control)N/A1
Ciprofloxacin (Control)0.0150.5

Table 2: Hypothetical IC50 Values of Guanine Analogues against GMP Synthetase (GuaA)

CompoundIC50 (µM) against E. coli GuaAIC50 (µM) against S. aureus GuaA
This compound (Example)>200>200
Analogue A2515
Analogue B52.5
Analogue C10075

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test compounds (dissolved in DMSO)

  • Control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol utilizes the fluorescent guanine analog 2-aminopurine (B61359) (2-AP) to monitor binding to the riboswitch aptamer.

1. Materials:

  • In vitro transcribed guanine riboswitch RNA

  • 2-aminopurine (2-AP)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Fluorometer

2. Procedure:

  • Fold the riboswitch RNA by heating to 90°C for 2 minutes and then cooling on ice for 5 minutes.

  • Prepare a series of dilutions of the folded RNA in the binding buffer.

  • Add a fixed concentration of 2-AP (e.g., 100 nM) to each RNA dilution.

  • Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measure the fluorescence of 2-AP (Excitation: 310 nm, Emission: 370 nm).

  • Plot the change in fluorescence against the RNA concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

This protocol measures the activity of GuaA by detecting the production of AMP, a byproduct of the reaction.

1. Materials:

  • Purified recombinant GuaA enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM MgCl₂, 0.1 mM DTT)[4]

  • Substrates: XMP, ATP, L-glutamine

  • Test compounds

  • AMP detection kit (e.g., AMP-Glo™ Assay)

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, XMP, ATP, and L-glutamine at optimized concentrations.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the reaction by adding the purified GuaA enzyme.

  • Incubate at 37°C for a set time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of AMP produced using a commercial detection kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This protocol assesses the effect of a test compound on the growth kinetics of a bacterial strain.

1. Materials:

  • Bacterial strain

  • Growth medium (e.g., Luria-Bertani broth)

  • Test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Spectrophotometer or microplate reader with temperature control and shaking

2. Procedure:

  • Inoculate an overnight culture of the bacterial strain into fresh growth medium to an OD600 of ~0.05.

  • Dispense the culture into a 96-well plate or culture tubes.

  • Add the test compound at the desired final concentrations. Include a no-compound control.

  • Incubate at 37°C with continuous shaking.

  • Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for up to 24 hours.

  • Plot the OD600 values versus time to generate growth curves.

Visualizations

Guanine_Biosynthesis_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_nucleotides Guanine Nucleotides (GDP, GTP) GMP->Guanine_nucleotides DNA_RNA DNA/RNA Synthesis Guanine_nucleotides->DNA_RNA

Caption: Simplified bacterial de novo guanine biosynthesis pathway highlighting GMP Synthetase (GuaA) as a key therapeutic target.

Riboswitch_Mechanism cluster_0 Low Guanine Concentration cluster_1 High Guanine Concentration Antiterminator Antiterminator form (Transcription ON) Guanine Guanine Terminator Terminator form (Transcription OFF) Guanine->Terminator binds to aptamer Nascent_RNA Nascent RNA Nascent_RNA->Antiterminator Nascent_RNA->Guanine

Caption: Mechanism of a transcriptional guanine riboswitch.

Screening_Workflow Start Compound Library MIC_Screening Primary Screen: MIC Determination Start->MIC_Screening Hit_Identification Hit Identification (Active Compounds) MIC_Screening->Hit_Identification Target_Validation Target Validation: - Riboswitch Binding Assay - Enzyme Inhibition Assay Hit_Identification->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Testing

Caption: Workflow for screening and validation of antimicrobials targeting guanine metabolism.

References

Application Note: High-Throughput Screening for Inhibitors of N2-Acetylguanine Deacetylase (N2AGD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2-Acetylguanine is a modified purine (B94841) nucleobase that has been identified as a metabolite in biological systems. The enzymatic regulation of its acetylation state is a potential area for therapeutic intervention. This application note describes a robust high-throughput screening (HTS) protocol to identify inhibitors of a hypothetical enzyme, this compound Deacetylase (N2AGD), which is presumed to catalyze the removal of the acetyl group from this compound. The assay is based on a coupled-enzyme reaction that results in a fluorescent signal, providing a sensitive and quantitative measure of N2AGD activity. This protocol is designed for researchers in drug discovery and chemical biology seeking to identify novel modulators of purine metabolism.

Assay Principle

The HTS assay for N2AGD inhibitors is a two-step enzymatic process designed for a 384-well plate format.

  • Deacetylation by N2AGD: In the first step, the N2AGD enzyme removes the acetyl group from a synthetic fluorogenic substrate, this compound-AMC (7-amino-4-methylcoumarin).

  • Developer Enzyme Reaction: In the second step, a developer enzyme is added that specifically recognizes the deacetylated product and cleaves the AMC group, releasing the highly fluorescent AMC.

The resulting fluorescence intensity is directly proportional to the N2AGD activity. In the presence of an inhibitor, the deacetylation of the substrate is reduced, leading to a decrease in the fluorescent signal.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Downstream Effects N2AG This compound N2AGD N2AGD (this compound Deacetylase) N2AG->N2AGD Substrate Guanine Guanine Signaling Purine Signaling Pathway Modulation Guanine->Signaling N2AGD->Guanine Product Inhibitor N2AGD Inhibitor Inhibitor->N2AGD Inhibition Gene Gene Expression Changes Signaling->Gene

Caption: Hypothetical signaling pathway involving this compound Deacetylase (N2AGD).

G start Start dispense_compounds Dispense Compounds (1 µL in 384-well plate) start->dispense_compounds add_enzyme Add N2AGD Enzyme (10 µL) dispense_compounds->add_enzyme pre_incubation Pre-incubation (15 min at 37°C) add_enzyme->pre_incubation add_substrate Add this compound-AMC Substrate (10 µL) pre_incubation->add_substrate incubation Incubation (60 min at 37°C) add_substrate->incubation add_developer Add Developer Enzyme (25 µL) incubation->add_developer developer_incubation Incubation (15 min at 37°C) add_developer->developer_incubation read_plate Read Fluorescence (Ex: 355 nm, Em: 460 nm) developer_incubation->read_plate analyze_data Data Analysis (Calculate % Inhibition, Z') read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for N2AGD inhibitors.

Experimental Protocols

Materials and Reagents
  • N2AGD Enzyme: Recombinant human N2AGD (hypothetical, assumed to be available).

  • Substrate: this compound-AMC (custom synthesis).

  • Developer Enzyme: Specific for deacetylated this compound-AMC (custom development).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Positive Control Inhibitor: A known N2AGD inhibitor (e.g., "N2AGDi-1," a hypothetical potent inhibitor).

  • Test Compounds: Compound library dissolved in DMSO.

  • Plates: 384-well, black, flat-bottom plates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format.

  • Compound Plating:

    • Dispense 1 µL of test compounds and controls into the wells of a 384-well plate using an automated liquid handler.

    • Include wells for positive control (N2AGDi-1) and negative control (DMSO).

  • Enzyme Addition:

    • Prepare the N2AGD enzyme solution in cold assay buffer to a final concentration of 2X.

    • Dispense 10 µL of the 2X N2AGD enzyme solution to each well.

  • Pre-incubation:

    • Centrifuge the plate briefly to mix.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare the this compound-AMC substrate solution in assay buffer to a final concentration of 2X.

    • Add 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction Incubation:

    • Centrifuge the plate briefly.

    • Incubate for 60 minutes at 37°C.

  • Developer Addition:

    • Prepare the developer enzyme solution in assay buffer.

    • Add 25 µL of the developer solution to each well to stop the N2AGD reaction and initiate the fluorescence-generating step.

  • Developer Reaction Incubation:

    • Incubate for 15 minutes at 37°C.

  • Fluorescence Reading:

    • Read the plate on a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.

Data Analysis
  • Percentage Inhibition Calculation:

    • Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Signal_compound: Fluorescence signal from wells with test compound.

    • Signal_background: Fluorescence signal from wells with positive control inhibitor.

    • Signal_DMSO: Fluorescence signal from wells with DMSO (negative control).

  • Z'-Factor Calculation:

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It is calculated as follows: Z' = 1 - (3 * (SD_DMSO + SD_background)) / |Mean_DMSO - Mean_background|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.

Data Presentation

Table 1: HTS Assay Performance Metrics
ParameterValue
Assay Format384-well plate
Final Assay Volume46 µL
Substrate Concentration10 µM
Enzyme Concentration5 nM
Z'-Factor0.82
Signal-to-Background Ratio8.5
DMSO Tolerance< 1%
Table 2: Profile of a Hypothetical Hit Compound
Compound IDIC50 (µM)Max Inhibition (%)Hill Slope
HTS-0012.598.21.1
HTS-00215.895.10.9
HTS-003> 5045.3N/A
Table 3: Comparison of Control Inhibitors
InhibitorIC50 (µM)Mechanism of Inhibition
N2AGDi-1 (Positive Control)0.15Competitive
Suramin (Non-specific)25.0Non-competitive

Conclusion

The described high-throughput screening protocol provides a robust and sensitive method for identifying inhibitors of the hypothetical this compound Deacetylase. The assay is readily automatable and demonstrates excellent statistical reliability, making it suitable for large-scale screening campaigns. The identification of potent and selective N2AGD inhibitors could provide valuable tool compounds for further biological investigation and may represent a novel therapeutic strategy.

Application Notes and Protocols for N2-Acetylguanine as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Acetylguanine is a modified purine (B94841) base that can serve as a valuable standard in mass spectrometry-based quantitative analyses. Its structural similarity to guanine (B1146940) and its derivatives makes it a suitable candidate for use as an external or internal standard in various applications, including the study of DNA adducts, nucleotide metabolism, and pharmacokinetic analysis of related therapeutic agents. The acetyl modification provides a distinct mass shift from endogenous guanine, facilitating its clear identification and quantification.

These application notes provide a detailed, proposed methodology for the use of this compound as a standard for the quantification of an analyte of interest in a biological matrix, such as plasma. The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar small polar molecules and should be considered a starting point for method development and validation.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₇N₅O₂
Molecular Weight 193.16 g/mol
Exact Mass 193.059974 Da
Appearance White to beige powder

Proposed LC-MS/MS Methodology

This section outlines a hypothetical but representative protocol for the quantification of a target analyte in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. This compound Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). Sonicate if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C.

b. This compound Working Internal Standard (IS) Solution (1 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:1000 with the same solvent to obtain a 1 µg/mL working solution.

  • Prepare fresh working solutions as needed and store at 4°C for short-term use.

c. Analyte Stock and Calibration Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent.

  • Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards in a relevant solvent or matrix surrogate. The concentration range should encompass the expected analyte concentrations in the samples.

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • To 100 µL of plasma, calibration standard, or QC sample, add 10 µL of the this compound working IS solution (1 µg/mL).

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are proposed starting conditions and may require optimization. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column Zwitterionic HILIC column (e.g., SeQuant ZIC-cHILIC, 100 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 4 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400°C
Collision Gas Argon
Proposed MRM Transitions for this compound

The following MRM transitions are proposed for this compound. These require experimental verification and optimization of collision energies.

CompoundParent Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragmentation
This compound 194.1152.1Loss of ketene (B1206846) (CH₂CO)
This compound 194.1135.1Loss of CH₃CONH₂

It is recommended to monitor at least two transitions for analyte confirmation.

Data Analysis and Expected Performance

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following table summarizes the expected performance characteristics of a validated assay using this methodology, based on typical performance of similar assays for small molecules in biological matrices.

Performance MetricExpected Value
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal, compensated by IS
Recovery > 85%

Disclaimer: The quantitative performance data presented are hypothetical and represent typical values for well-behaved LC-MS/MS assays. Actual performance must be determined through rigorous method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & this compound) working Prepare Working Solutions (Calibration Standards & IS) stock->working spike Spike with IS (this compound) working->spike sample Plasma Sample (100 µL) sample->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate HILIC Separation inject->separate detect MRM Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area Ratios (Analyte / IS) integrate->calculate plot Plot Calibration Curve calculate->plot quantify Quantify Unknowns plot->quantify

Caption: Experimental workflow for sample quantification.

Principle of Internal Standard Quantification

internal_standard_principle cluster_known Calibration Standards cluster_unknown Unknown Sample known_analyte Known Analyte Conc. known_ratio Calculate Peak Area Ratio (Analyte/IS) known_analyte->known_ratio known_is Fixed IS Conc. (this compound) known_is->known_ratio cal_curve Generate Calibration Curve (Ratio vs. Conc.) known_ratio->cal_curve unknown_analyte Unknown Analyte Conc. unknown_ratio Calculate Peak Area Ratio (Analyte/IS) unknown_analyte->unknown_ratio unknown_is Fixed IS Conc. (this compound) unknown_is->unknown_ratio quant Determine Unknown Conc. unknown_ratio->quant cal_curve->quant

Caption: Principle of internal standard quantification.

Conclusion

This compound is a promising candidate for use as a standard in LC-MS/MS applications. The proposed methodology provides a solid foundation for developing a robust and reliable quantitative assay for analytes with similar physicochemical properties. It is imperative that any method based on these notes be fully validated according to established regulatory guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

Application Notes and Protocols for the Synthesis of N2-Acetylguanine in Acyclic Nucleoside Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N²-acetylguanine, a key intermediate in the manufacturing of acyclic nucleoside analogues such as Acyclovir and Ganciclovir. These antiviral agents are critical in the treatment of various viral infections.[1][2][3] The protocols outlined below are based on established chemical syntheses, offering reproducible methods for laboratory and potential scale-up applications.

Introduction

Acyclic nucleosides are a class of antiviral drugs that are structurally similar to natural nucleosides but lack a complete carbohydrate ring.[4] Their mechanism of action typically involves inhibition of viral DNA polymerase, which is crucial for viral replication.[1][5] The synthesis of these therapeutic agents often involves the protection of the guanine (B1146940) base, with N²-acetylation being a common and effective strategy. This protection directs the subsequent alkylation to the desired N9 position and improves the solubility of the intermediate. This document details the synthesis of N²-acetylguanine and its subsequent conversion to a protected acyclic nucleoside precursor.

Experimental Protocols

Protocol 1: Synthesis of N²,9-Diacetylguanine

This protocol describes the acetylation of guanine using acetic anhydride (B1165640) to produce N²,9-diacetylguanine, which can then be selectively deacylated to N²-acetylguanine or used directly in the subsequent alkylation step.

Materials:

  • Guanine

  • Acetic Anhydride

  • Acetic Acid

  • Phosphoric Acid (85.5%)[6]

  • Toluene

  • Methanol (B129727)

  • Water

Procedure: [6]

  • Combine guanine (e.g., 30 g, 0.199 mol), acetic anhydride (450 ml), and acetic acid (300 ml) in a suitable reaction vessel.

  • Heat the mixture to reflux.

  • Add phosphoric acid (85.5%, 1.5 ml) to the refluxing mixture.

  • Continue refluxing for 15 hours. During this time, some product may precipitate.

  • Remove the solvents (acetic acid and excess acetic anhydride) under reduced pressure.

  • Cool the residue. The solid product will crystallize.

  • Collect the solid by filtration.

  • Wash the collected solid twice with water (30 ml portions) and then twice with methanol (20 ml portions).

  • Dry the product to obtain diacetylguanine.

Expected Yield: Approximately 91%.[6]

Protocol 2: Synthesis of 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine (Acyclovir Intermediate)

This protocol details the alkylation of N²-acetylguanine (or a diacetylated precursor) to form a key intermediate for Acyclovir synthesis.

Materials:

  • N²,9-diacetylguanine (from Protocol 1)

  • 2-Oxa-1,4-butanediol diacetate (1,3-dioxolane diacetate)

  • p-Toluenesulfonic acid monohydrate[7]

  • Dimethylformamide (DMF)

Procedure: [7]

  • To 10 g of guanosine, add 13 g of 2-oxa-1,4-butanediol diacetate (2 eq.), 36 g of acetic anhydride (10 eq.), 100 ml of dimethylformamide, and 0.67 g (2.5 mol %) of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at 100°C for 18 hours.

  • The reaction will produce a mixture of 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine (the desired N9 isomer) and 7-((2-acetoxyethoxy)methyl)-N²-acetylguanine (the N7 isomer).

Isomer Separation and Purification: [7]

  • Remove the solvent from the reaction mixture by distillation under reduced pressure (5 mmHg).

  • Stir the resulting syrup residue at 100°C for 18 hours to promote the isomerization of the N7 to the N9 product.

  • Purify the resulting mixture using column chromatography on silica (B1680970) gel to isolate the desired 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine.

Protocol 3: Deprotection to form Acyclovir

This protocol describes the final deprotection step to yield Acyclovir from its acetylated precursor.

Materials:

  • 9-((2-Acetoxyethoxy)methyl)-N²-acetylguanine

  • 5% aqueous Sodium Hydroxide (B78521) (NaOH) solution[8]

  • 1N Hydrochloric Acid (HCl)[8]

Procedure: [8]

  • To 5.0 g of 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine, add 50 ml of a 5% aqueous sodium hydroxide solution.

  • Stir the mixture for 24 hours at room temperature.

  • Neutralize the reaction solution with 1N hydrochloric acid.

  • The product, Acyclovir, will precipitate out of solution.

  • Collect the crystals by filtration.

Expected Yield: Approximately 92%.[8]

Quantitative Data Summary

The following tables summarize the yields for the key reaction steps in the synthesis of Acyclovir via an N²-acetylguanine intermediate.

Table 1: Synthesis of Acetylated Guanine Derivatives

Starting MaterialProductReagentsCatalystYield (%)Reference
GuanineN²,9-DiacetylguanineAcetic Anhydride, Acetic AcidPhosphoric Acid91 - 95.9%[6]
GuanineN²-AcetylguanineAcetic Anhydride, Acetic Acid, Water-94.4%[6]

Table 2: Synthesis of Acyclovir Intermediate and Final Product

Starting MaterialProductReagentsCatalystYield (%)Reference
Guanosine9-((2-acetoxyethoxy)methyl)-N²-acetylguanine2-Oxa-1,4-butanediol diacetate, Acetic Anhydride, DMFp-Toluenesulfonic acid monohydrate48% (N9 isomer)[7]
9-((2-acetoxyethoxy)methyl)-N²-acetylguanineAcyclovir5% aq. NaOH, 1N HCl-92%[8]

Visualized Workflows and Pathways

The following diagrams illustrate the chemical synthesis pathways and experimental workflows described in the protocols.

Synthesis_of_Diacetylguanine Guanine Guanine Reaction Reflux, 15h Guanine->Reaction Reagents Acetic Anhydride, Acetic Acid Reagents->Reaction Catalyst Phosphoric Acid Catalyst->Reaction Diacetylguanine N²,9-Diacetylguanine Reaction->Diacetylguanine Synthesis_of_Acyclovir_Intermediate Diacetylguanine N²,9-Diacetylguanine Reaction Stir, 100°C, 18h Diacetylguanine->Reaction Alkylating_Agent 2-Oxa-1,4-butanediol diacetate Alkylating_Agent->Reaction Solvent_Catalyst DMF, p-TSA Solvent_Catalyst->Reaction Intermediate 9-((2-acetoxyethoxy)methyl)- N²-acetylguanine Reaction->Intermediate Deprotection_to_Acyclovir Intermediate 9-((2-acetoxyethoxy)methyl)- N²-acetylguanine Reaction Stir, RT, 24h Intermediate->Reaction Deprotection_Reagents 5% aq. NaOH, 1N HCl Deprotection_Reagents->Reaction Acyclovir Acyclovir Reaction->Acyclovir

References

N2-Acetylguanine Adductomics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow and data analysis protocols for the study of N2-acetylguanine DNA adducts. Understanding the formation and repair of these adducts is crucial for assessing the genotoxicity of various compounds and for the development of novel therapeutic agents.

Introduction

This compound is a DNA adduct formed at the N2 position of guanine (B1146940), a site susceptible to modification by various electrophilic agents. These bulky lesions can distort the DNA helix, potentially leading to mutations and cellular toxicity if not repaired. This document outlines the comprehensive workflow for this compound adductomics, from sample preparation to data analysis, and discusses the primary cellular response pathway.

Experimental Workflow

The overall experimental workflow for this compound adductomics involves several key stages: DNA isolation from biological samples, enzymatic hydrolysis of DNA to individual nucleosides, enrichment of the adducted nucleosides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Adductomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Biological_Sample Biological Sample (Tissue, Cells) DNA_Isolation DNA Isolation Biological_Sample->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis Adduct_Enrichment Adduct Enrichment (Optional) Enzymatic_Hydrolysis->Adduct_Enrichment LC_MSMS LC-MS/MS Analysis Adduct_Enrichment->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

This compound Adductomics Experimental Workflow

Experimental Protocols

DNA Isolation

High-quality, pure DNA is essential for accurate adduct analysis. The following protocol is a general guideline and may need optimization based on the sample type.

  • Materials:

    • Biological sample (e.g., cultured cells, animal tissue)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)

    • Proteinase K (20 mg/mL)

    • RNase A (10 mg/mL)

    • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

    • Chloroform:Isoamyl alcohol (24:1)

    • 100% Ethanol (B145695) (ice-cold)

    • 70% Ethanol (ice-cold)

    • Nuclease-free water

  • Protocol:

    • Homogenize tissue samples or harvest cultured cells. Wash cells with ice-cold PBS.

    • Resuspend the cell pellet or homogenized tissue in lysis buffer.

    • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-4 hours or overnight with gentle agitation.

    • Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

    • Perform a series of extractions: once with an equal volume of phenol:chloroform:isoamyl alcohol, followed by an extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge at 12,000 x g for 10 minutes at 4°C for each extraction and carefully transfer the aqueous (upper) phase to a new tube.

    • Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and inverting the tube gently.

    • Pellet the DNA by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Wash the DNA pellet twice with ice-cold 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water.

    • Determine DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

Enzymatic Hydrolysis of DNA

This step digests the DNA into individual deoxyribonucleosides for LC-MS/MS analysis.

  • Materials:

    • Purified DNA sample

    • Nuclease P1 (from Penicillium citrinum)

    • Spleen Phosphodiesterase

    • Alkaline Phosphatase

    • 50 mM Sodium Acetate (B1210297) buffer (pH 5.0)

    • 100 mM Ammonium (B1175870) Bicarbonate buffer (pH 8.5)

    • Internal Standard (e.g., stable isotope-labeled N2-acetyl-dG)

  • Protocol:

    • To 10-50 µg of DNA, add the stable isotope-labeled internal standard.

    • Add Nuclease P1 (2-5 units) in 50 mM sodium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Adjust the pH to ~8.5 by adding 100 mM ammonium bicarbonate buffer.

    • Add spleen phosphodiesterase (0.02-0.05 units) and alkaline phosphatase (5-10 units).

    • Incubate at 37°C for an additional 2 hours or overnight.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the enzymes.

    • Transfer the supernatant containing the deoxyribonucleosides for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the detection and quantification of DNA adducts.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 50% B over 15 minutes.

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N2-acetyl-dG: Monitor the transition of the protonated molecular ion [M+H]+ to the protonated guanine base fragment. The exact m/z values will need to be determined based on the specific adduct.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

    • Collision Energy and other parameters: Optimize for the specific adduct and instrument.

Data Presentation

Quantitative analysis of this compound adducts is typically reported as the number of adducts per 10^6 or 10^8 normal nucleotides. Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data for closely related N2-alkylguanine adducts to demonstrate a clear and structured format for data presentation.

AdductTissue/Cell TypeExposure ConditionAdduct Level (adducts per 10^8 dG)Reference
N2-Ethyl-dGRat Nasal Epithelium50 ppm Vinyl Acetate (6h)15.2 ± 3.4[1]
N2-Ethyl-dGRat Nasal Epithelium200 ppm Vinyl Acetate (6h)45.8 ± 9.1[1]
N2-Methyl-dGMouse LiverControl1.5 ± 0.3[2]
N2-Methyl-dGMouse LiverMethanol (4 weeks)3.8 ± 0.7[2]

Cellular Response to this compound Adducts

Bulky DNA adducts such as this compound are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[3][4] NER is a versatile DNA repair mechanism that recognizes and removes a wide range of helix-distorting lesions.[5] The pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER).[5][6]

Nucleotide_Excision_Repair_Pathway cluster_recognition Damage Recognition cluster_verification_unwinding Verification & Unwinding cluster_excision Excision cluster_synthesis_ligation Synthesis & Ligation DNA_Damage DNA Damage (e.g., this compound) GG_NER Global Genomic NER (XPC-RAD23B) DNA_Damage->GG_NER TC_NER Transcription-Coupled NER (Stalled RNA Pol II, CSA, CSB) DNA_Damage->TC_NER TFIIH TFIIH (XPB, XPD Helicases) GG_NER->TFIIH TC_NER->TFIIH XPA_RPA XPA & RPA TFIIH->XPA_RPA XPG XPG (3' incision) XPA_RPA->XPG XPF_ERCC1 XPF-ERCC1 (5' incision) XPA_RPA->XPF_ERCC1 DNA_Polymerase DNA Polymerase δ/ε DNA_Ligase DNA Ligase I/III DNA_Polymerase->DNA_Ligase

Nucleotide Excision Repair (NER) Pathway

The recognition of the DNA lesion by either the XPC-RAD23B complex in GG-NER or by a stalled RNA Polymerase II in TC-NER initiates the assembly of the NER machinery at the damage site.[6] The TFIIH complex, containing the helicases XPB and XPD, unwinds the DNA around the adduct.[6] The endonucleases XPG and XPF-ERCC1 then incise the damaged strand on either side of the lesion, releasing a short oligonucleotide containing the adduct.[6] Finally, the resulting gap is filled by DNA polymerase, using the undamaged strand as a template, and the nick is sealed by DNA ligase.[5]

Conclusion

The this compound adductomics workflow detailed in these application notes provides a robust framework for the sensitive and specific detection and quantification of this class of DNA damage. By employing these protocols, researchers can gain valuable insights into the mechanisms of genotoxicity and the cellular responses to DNA damage, aiding in drug development and risk assessment.

References

Application Notes and Protocols for Immunohistochemical Staining of N2-Acetylguanine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Acetylguanine is a DNA adduct, a form of DNA damage that can arise from exposure to certain genotoxic agents. The detection and quantification of such adducts in tissues are crucial for toxicology studies, cancer research, and the development of novel therapeutics. Immunohistochemistry (IHC) provides a powerful method to visualize the distribution of this compound within the cellular and tissue context. This document offers a detailed protocol and guidelines for the immunohistochemical staining of this compound in tissue samples.

Disclaimer: As of the latest update, a commercially available antibody specifically validated for the immunohistochemical detection of this compound with a standardized protocol is not widely documented. Therefore, the following protocol is a representative method based on best practices for the IHC of small molecules and DNA adducts. Researchers should be aware that significant optimization will be required for any new anti-N2-Acetylguanine antibody.

Experimental Protocols

A typical immunohistochemistry protocol involves several key stages: tissue preparation, antigen retrieval, blocking of non-specific sites, incubation with primary and secondary antibodies, signal detection, and counterstaining. Each of these steps must be carefully optimized to achieve specific and reproducible staining.

I. Tissue Preparation
  • Fixation: Immediately after collection, fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[1][2]

  • Sectioning: Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome.

  • Mounting: Float the sections on a warm water bath and mount them onto positively charged slides.

  • Drying: Dry the slides overnight in an oven at 60°C to ensure adherence of the tissue.

II. Deparaffinization and Rehydration
  • Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin wax.

  • Rehydrate the sections by immersing them in a series of graded ethanol solutions:

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse the slides in distilled water.

III. Antigen Retrieval

Antigen retrieval is a critical step for unmasking the epitope of interest, which may be concealed by the protein cross-linking caused by formalin fixation.[3][4] Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods should be tested to determine the optimal condition.

A. Heat-Induced Epitope Retrieval (HIER)

  • Immerse the slides in a staining jar containing an antigen retrieval buffer. Commonly used buffers include:

    • Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

    • Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)

  • Heat the slides in the buffer using a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 20-30 minutes.[4]

  • Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).

  • Rinse the slides with distilled water and then with a wash buffer (e.g., PBS or TBS with 0.05% Tween 20).

B. Proteolytic-Induced Epitope Retrieval (PIER)

  • Warm a solution of a proteolytic enzyme, such as Proteinase K or Trypsin, to 37°C.

  • Incubate the slides with the enzyme solution for a predetermined time (e.g., 10-20 minutes) at 37°C in a humidified chamber. The optimal incubation time needs to be determined empirically.

  • Stop the enzymatic reaction by rinsing the slides in cold wash buffer.

  • Rinse the slides thoroughly with wash buffer.

IV. Staining Procedure
  • Peroxidase Block (for chromogenic detection): If using a horseradish peroxidase (HRP)-based detection system, incubate the slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking: To prevent non-specific antibody binding, incubate the slides in a blocking solution for 30-60 minutes at room temperature.[5][6] The blocking solution is typically composed of 1-5% normal serum from the same species as the secondary antibody, or a protein solution like bovine serum albumin (BSA).[5]

  • Primary Antibody Incubation: Dilute the primary anti-N2-Acetylguanine antibody in the blocking solution or a dedicated antibody diluent to its optimal concentration. Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).

  • Secondary Antibody Incubation: Incubate the slides with a biotinylated or enzyme-conjugated secondary antibody that is specific for the host species of the primary antibody. The incubation is typically for 30-60 minutes at room temperature.

  • Washing: Rinse the slides with wash buffer (3 changes for 5 minutes each).

  • Detection:

    • Chromogenic Detection: If using an enzyme-conjugated secondary antibody, apply the appropriate chromogenic substrate (e.g., DAB for HRP, or AEC for AP). Incubate for a time sufficient to develop the desired color intensity, monitoring under a microscope.

    • Fluorescent Detection: If using a fluorophore-conjugated secondary antibody, proceed to the counterstaining and mounting step after washing.

  • Washing: Rinse the slides with distilled water to stop the chromogenic reaction.

V. Counterstaining and Mounting
  • Counterstaining: Lightly counterstain the nuclei with a suitable counterstain, such as hematoxylin (B73222) for chromogenic detection or DAPI for fluorescent detection.

  • Dehydration (for chromogenic detection): Dehydrate the slides through graded ethanol solutions and clear in xylene.

  • Mounting: Apply a coverslip to the slides using a permanent mounting medium.

Data Presentation

Quantitative data for the optimization of an this compound IHC protocol should be systematically recorded. The following tables provide a template for organizing these parameters.

Table 1: Primary Antibody Dilution Optimization

Primary Antibody DilutionStaining IntensityBackground StainingSignal-to-Noise Ratio
1:50+++++Low
1:100++++Moderate
1:200+++High (Optimal)
1:400+-Moderate
Negative Control--N/A

Table 2: Antigen Retrieval Optimization

Antigen Retrieval MethodBufferpHTime (minutes)Temperature (°C)Staining Intensity
HIERSodium Citrate6.02098++
HIERTris-EDTA9.02098+++ (Optimal)
PIERProteinase K7.41537+
No RetrievalN/AN/AN/AN/A-

Visualizations

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Finalization Fixation Fixation Processing Processing Fixation->Processing Sectioning Sectioning Processing->Sectioning Mounting Mounting Sectioning->Mounting Deparaffinization Deparaffinization Mounting->Deparaffinization Proceed to staining Analysis Analysis Mounting->Analysis Antigen_Retrieval Antigen_Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Counterstaining Counterstaining Detection->Counterstaining Dehydration Dehydration Counterstaining->Dehydration Dehydration->Mounting

Caption: Immunohistochemistry workflow for this compound detection.

Conceptual Signaling Pathway

This compound is a form of DNA damage. Its presence can trigger DNA damage response and repair pathways. The following diagram illustrates a generalized pathway.

DNA_Damage_Response cluster_outcomes Cellular Outcomes Genotoxic_Agent Genotoxic Agent DNA Cellular DNA Genotoxic_Agent->DNA causes damage N2_Acetylguanine This compound Adduct DDR_Sensors DNA Damage Sensors (e.g., PARP, MRN complex) N2_Acetylguanine->DDR_Sensors is recognized by Transducers Signal Transducers (e.g., ATM, ATR) DDR_Sensors->Transducers activate Effectors Effector Proteins (e.g., p53, CHK1/2) Transducers->Effectors activate Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., NER, BER) Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: N2-Acetylguanine Mass Spectrometry Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their N2-acetylguanine (N2-AcG) mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS/MS method development for this compound?

A1: For initial method development, a reversed-phase liquid chromatography (LC) system coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended. Based on methods for structurally similar compounds like N7-alkylguanine, a C18 column is a suitable choice for chromatographic separation.[1]

A typical starting point for mobile phases would be:

A gradient elution from low to high organic phase concentration will likely be necessary to achieve good peak shape and separation from matrix components. The LC effluent would then be introduced into an electrospray ionization (ESI) source operating in positive ion mode.

Q2: How can I determine the optimal MRM transitions and collision energies for this compound?

A2: Optimal MRM parameters are crucial for assay sensitivity.[2][3] This process involves:

  • Precursor Ion Identification: Infuse a standard solution of this compound directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion. For this compound (molecular weight: 193.16 g/mol ), the expected precursor ion in positive ESI mode would be [M+H]+ at m/z 194.16.

  • Product Ion Scanning: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • Collision Energy (CE) Optimization: For each promising product ion, perform a collision energy optimization experiment. This involves analyzing the this compound standard while systematically varying the collision energy and monitoring the signal intensity of the product ion. The CE that produces the highest intensity should be used for the final method. Automated software tools, such as Agilent MassHunter Optimizer, can streamline this process by testing multiple CE values in a single run.[4][5]

Q3: What are some potential derivatization strategies to improve the ionization efficiency and sensitivity for this compound?

A3: Derivatization can significantly enhance the sensitivity of a mass spectrometry assay by improving the ionization efficiency of the analyte.[6] For this compound, derivatization strategies could target the purine (B94841) ring or the acetyl group. While specific methods for this compound are not widely published, strategies used for similar molecules like eicosanoids and organophosphorus acids can be adapted.[7][8] One potential approach is to introduce a permanently charged group, a so-called "cationic tag," to the molecule.[8] This can lead to a significant increase in signal intensity in positive ion ESI. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been used to derivatize carboxylic acids and could potentially be adapted for the guanine (B1146940) structure.[7]

Q4: What are the key validation parameters I should assess for my quantitative this compound assay?

A4: A robust bioanalytical method validation is essential for ensuring the reliability of your data.[9][10][11] Key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the sample extraction process.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of an this compound mass spec assay.

Issue Potential Cause Troubleshooting Steps
Low or No Signal 1. Incorrect MRM Transitions: The selected precursor or product ions are not optimal.1. Re-optimize MRM Transitions: Infuse a fresh this compound standard and perform a precursor and product ion scan to confirm the correct m/z values.
2. Suboptimal Collision Energy: The applied collision energy is too high or too low, leading to inefficient fragmentation or excessive fragmentation.2. Perform Collision Energy Optimization: Systematically vary the collision energy for each MRM transition to find the value that yields the maximum signal intensity.[2][3][4]
3. Poor Ionization: this compound is not ionizing efficiently in the ESI source.3. Optimize Source Parameters: Adjust ESI source parameters such as capillary voltage, gas temperature, and gas flow rate. Consider mobile phase additives that may enhance ionization.
4. Sample Degradation: this compound may be unstable in the sample matrix or during sample preparation.4. Investigate Analyte Stability: Perform stability experiments to assess the degradation of this compound under different conditions (e.g., temperature, pH). Consider adding stabilizers to the sample if necessary.
Poor Peak Shape 1. Inappropriate Chromatographic Conditions: The LC method is not suitable for this compound.1. Optimize Chromatography: Experiment with different C18 columns from various manufacturers. Adjust the mobile phase composition and gradient profile. Ensure the injection solvent is compatible with the initial mobile phase conditions.
2. Column Overload: Injecting too much sample onto the column.2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
3. Secondary Interactions: this compound may be interacting with active sites on the column or in the LC system.3. Use a Column with End-capping: Employ a well-end-capped C18 column to minimize silanol (B1196071) interactions. Consider adding a small amount of a competing base to the mobile phase.
High Background/Interference 1. Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the this compound signal.1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[12]
2. Contaminated LC-MS System: The system is contaminated with interfering compounds.2. Clean the System: Flush the LC system and clean the mass spectrometer ion source.
3. Inadequate Chromatographic Resolution: Interfering compounds are not being separated from this compound.3. Enhance Chromatographic Separation: Modify the LC gradient to better resolve the analyte peak from interferences. Consider using a longer column or a column with a different selectivity.
Inconsistent Results 1. Inconsistent Sample Preparation: Variability in the sample extraction and handling process.1. Standardize Sample Preparation: Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation. Use an internal standard to correct for variability.
2. Instrument Instability: Fluctuations in the LC-MS system performance.2. Monitor System Performance: Regularly run system suitability tests and quality control samples to monitor the performance of the instrument.
3. Pipetting Errors: Inaccurate pipetting during sample and standard preparation.3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and used correctly.

Experimental Protocols

Generic Sample Preparation Protocol for Plasma/Urine (Starting Point)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma or urine samples on ice.

  • Internal Standard Spiking: Spike an aliquot of the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a small volume of the initial LC mobile phase.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before injection.

Example LC-MS/MS Method Parameters (Starting Point)

These parameters are based on methods for similar analytes and should be optimized for your instrument.[1][12]

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions To be determined empirically (Precursor for N2-AcG ~194.2 m/z)
Collision Energy To be optimized for each transition

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound mass spec assay.

troubleshooting_workflow Start Low Sensitivity Issue CheckSignal Is there any signal? Start->CheckSignal NoSignal No Signal CheckSignal->NoSignal No WeakSignal Weak Signal CheckSignal->WeakSignal Yes CheckSamplePrep Review Sample Preparation (Extraction, Stability) NoSignal->CheckSamplePrep OptimizeMS Optimize MS Parameters (MRM, CE, Source) WeakSignal->OptimizeMS CheckChroma Optimize Chromatography (Peak Shape, Resolution) OptimizeMS->CheckChroma Resolved Issue Resolved OptimizeMS->Resolved CheckSamplePrep->OptimizeMS CheckSamplePrep->Resolved ConsiderDeriv Consider Derivatization CheckChroma->ConsiderDeriv CheckChroma->Resolved ConsiderDeriv->Resolved

Caption: Troubleshooting decision tree for low sensitivity.

References

N2-Acetylguanine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of N2-Acetylguanine. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity of your standard in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a refrigerator. Commercial suppliers recommend storage at temperatures between +2°C and +8°C[1][2][3]. Under these conditions, the compound is expected to remain stable for an extended period.

Q2: How long can I store solid this compound?

A2: Based on stability data, solid this compound is stable for up to 2 years when stored at 4°C and for up to 3 years when stored at -20°C[4].

Q3: What is the recommended storage for this compound in solution?

A3: Stock solutions of this compound should be stored frozen to maintain stability. It is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months[4][5].

Q4: What is the appearance of this compound?

A4: this compound is typically a solid that can range in color from white to off-white, pale yellow, or light tan[1][4][6]. A significant change in color may indicate degradation.

Q5: In which solvents is this compound soluble?

Stability Data Summary

The following tables summarize the recommended storage conditions and stability periods for this compound in both solid and solution forms.

Table 1: Stability of Solid this compound

Storage TemperatureRecommended DurationSource
+2°C to +8°CNot specified[1][2][3]
4°C2 years[4]
-20°C3 years[4]

Table 2: Stability of this compound in Solution

Storage TemperatureRecommended DurationSource
-20°C1 month[4][5]
-80°C6 months[4][5]

Troubleshooting Guide

Encountering issues with this compound stability can compromise experimental results. This guide helps you troubleshoot common problems.

Issue 1: Inconsistent analytical results or loss of compound.

  • Possible Cause: Degradation of this compound in solution. The acetyl group is susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Troubleshooting Steps:

    • Verify Storage: Ensure that stock solutions were stored at the correct temperature (-20°C or -80°C) and for less than the recommended duration[4][5].

    • Check pH: If using aqueous buffers, ensure the pH is neutral. Acidic or basic conditions can accelerate the hydrolysis of the N2-acetyl group, converting the compound back to guanine.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material that has been properly stored.

    • Use Aprotic Solvents: For long-term storage in solution, consider using anhydrous aprotic solvents like DMSO.

Issue 2: Discoloration of solid this compound.

  • Possible Cause: Thermal degradation or exposure to moisture. High temperatures during synthesis or storage can lead to the formation of colored impurities[8].

  • Troubleshooting Steps:

    • Confirm Storage Conditions: Verify that the solid material has been stored in a tightly sealed container in the refrigerator[1][2][3].

    • Assess Purity: If discoloration is observed, it is advisable to check the purity of the standard using a suitable analytical method, such as HPLC, before use.

Troubleshooting_Guide start Start: Inconsistent Analytical Results check_storage Verify solution storage (Temperature & Duration) start->check_storage storage_ok Storage OK check_storage->storage_ok Correct storage_not_ok Storage Incorrect check_storage->storage_not_ok Incorrect check_ph Check solution pH storage_ok->check_ph prepare_fresh Action: Prepare fresh solution storage_not_ok->prepare_fresh end_issue_resolved Issue Resolved prepare_fresh->end_issue_resolved ph_neutral pH is Neutral check_ph->ph_neutral Yes ph_not_neutral pH is Acidic/Basic check_ph->ph_not_neutral No ph_neutral->end_issue_resolved hydrolysis_risk High risk of hydrolysis ph_not_neutral->hydrolysis_risk hydrolysis_risk->prepare_fresh consider_solvent Consider using aprotic solvent (e.g., DMSO) for new stock hydrolysis_risk->consider_solvent

Troubleshooting workflow for inconsistent results.

Experimental Protocols

To ensure the stability-indicating nature of an analytical method, forced degradation studies are recommended. These studies intentionally stress the analyte to identify potential degradation products and pathways[2][7].

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis. The primary expected degradation product is guanine.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a suitable stability-indicating HPLC method, for instance, a reverse-phase C18 column with a gradient mobile phase of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

4. Data Evaluation:

  • Calculate the percentage of degradation for this compound under each stress condition.

  • Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.

Experimental_Workflow cluster_stress start Start: Stability Study prep_stock Prepare this compound Stock Solution start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H2O2) thermal Thermal (Heat) photo Photolytic (UV/Vis) sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants (LC-MS) analysis->evaluation end End: Determine Stability Profile evaluation->end

Workflow for a forced degradation study.

References

Optimizing enzymatic digestion for N2-Acetylguanine release from DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N2-Acetylguanine DNA adducts. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of DNA for the release and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a DNA adduct, a form of DNA damage where an acetyl group is attached to the N2 position of guanine (B1146940). The N2 position of guanine is a primary target for modification by various carcinogens and endogenous metabolites.[1] The formation of such adducts can block DNA replication and transcription, potentially leading to mutations and cellular toxicity.[2] Accurate detection and quantification of this compound are crucial for toxicology studies, cancer research, and in assessing the genotoxicity of new drug candidates.

Q2: Which enzymes are known to recognize and/or release N2-alkylated guanine adducts from DNA?

A2: The repair of N2-alkylguanine adducts in mammalian cells is complex and can involve several DNA repair pathways. While no single enzyme is definitively cited for the specific and efficient release of this compound in vitro for analytical purposes, the following pathways and enzymes are relevant:

  • Base Excision Repair (BER): DNA glycosylases are key enzymes in the BER pathway that recognize and excise damaged bases. While some glycosylases like Alkyladenine DNA Glycosylase (AAG) and 3-methyladenine (B1666300) DNA glycosylase II can act on N2-alkylated purines, their efficiency for bulky adducts at the N2 position can be low.[3][4]

  • Nucleotide Excision Repair (NER): This pathway removes bulky, helix-distorting lesions. For N2-guanine adducts larger than a methyl group, Transcription-Coupled NER (TC-NER) has been shown to be a major repair pathway.[5]

  • Direct Reversal: Some alkyltransferases can directly remove alkyl groups from DNA bases, although this is more common for O6-alkylguanine.

For in vitro analytical applications, a combination of nucleases is typically used to digest the DNA backbone completely to release the modified nucleosides.

Q3: What are the main challenges in the enzymatic release and analysis of this compound?

A3: The primary challenges include:

  • Steric Hindrance: The acetyl group at the N2 position is located in the minor groove of the DNA double helix, which can sterically hinder the access of some repair enzymes.[2][6] This can lead to incomplete digestion and an underestimation of the adduct levels.

  • Low Abundance: this compound may be present at very low levels in biological samples, requiring highly sensitive analytical techniques for detection.

  • Lack of Specific Enzymes: There isn't a commercially available enzyme that specifically and efficiently cleaves the glycosidic bond of this compound for its direct release. Therefore, complete enzymatic hydrolysis of the DNA to nucleosides is the standard approach.

  • Analytical Sensitivity and Specificity: Distinguishing this compound from other DNA adducts and unmodified nucleosides requires high-resolution analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no detectable this compound signal in LC-MS/MS. 1. Incomplete enzymatic digestion of DNA. 2. Degradation of the adduct during sample preparation. 3. Insufficient sensitivity of the mass spectrometer. 4. Low abundance of the adduct in the original sample.1. Optimize digestion conditions (enzyme concentration, incubation time, temperature). Use a cocktail of highly active nucleases (e.g., DNase I, Nuclease P1, Phosphodiesterase I) and alkaline phosphatase.[7] 2. Minimize sample handling time and keep samples on ice or at -20°C. 3. Use a high-resolution mass spectrometer and optimize the instrument parameters (e.g., electrospray voltage, collision energy) for the specific m/z transition of this compound. 4. Increase the starting amount of DNA if possible.
High background noise or interfering peaks in the chromatogram. 1. Contamination from reagents or sample matrix. 2. Non-specific binding to the LC column. 3. Incomplete fragmentation of co-eluting compounds.1. Use high-purity reagents and solvents (LC-MS grade). Incorporate a solid-phase extraction (SPE) step for sample cleanup. 2. Optimize the LC gradient to improve the separation of the analyte from interfering compounds. 3. Adjust the collision energy in the MS/MS settings to ensure specific fragmentation of this compound.
Poor reproducibility of results. 1. Inconsistent enzymatic digestion efficiency. 2. Variability in sample preparation and handling. 3. Pipetting errors. 4. Instability of the LC-MS/MS system.1. Prepare a master mix of digestion enzymes and buffer to add to all samples. 2. Follow a standardized and detailed protocol for all samples. 3. Use calibrated pipettes and perform careful pipetting. 4. Equilibrate the LC-MS/MS system before running the samples and include quality control samples throughout the run.

Experimental Protocols

Protocol 1: Enzymatic Digestion of DNA for N2-Acetyl-2'-deoxyguanosine Analysis

This protocol describes the complete enzymatic hydrolysis of DNA to individual nucleosides for subsequent analysis by LC-MS/MS.

Materials:

  • Purified DNA sample

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (Calf Intestinal)

  • Phosphodiesterase I (from Crotalus adamanteus venom)

  • DNase I

  • Zinc Sulfate (ZnSO4) solution (10 mM)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Sodium Acetate (B1210297) buffer (200 mM, pH 5.2)

  • Ultrapure water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Initial DNA Digestion:

    • To 10-50 µg of purified DNA in a microcentrifuge tube, add DNase I and incubate at 37°C for 2 hours.

  • Secondary Digestion to Nucleosides:

    • Add sodium acetate buffer (pH 5.2) and a solution containing Nuclease P1 and Phosphodiesterase I.

    • Incubate the mixture at 37°C for 18-24 hours.[7]

  • Dephosphorylation:

    • Add Tris-HCl buffer (pH 8.5) and alkaline phosphatase to the reaction mixture.

    • Incubate at 37°C for 2-4 hours to remove the 3'- and 5'-phosphates from the nucleosides.[7]

  • Enzyme Inactivation and Sample Preparation:

    • Inactivate the enzymes by heating the sample at 95°C for 10 minutes or by adding an equal volume of chloroform (B151607) followed by centrifugation.

    • Transfer the aqueous (upper) phase containing the nucleosides to a new tube.

    • Filter the sample through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N2-Acetyl-2'-deoxyguanosine

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example for N2-Acetyl-2'-deoxyguanosine):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (m/z) for N2-Acetyl-2'-deoxyguanosine: [M+H]+

    • Product ion (m/z): Fragment corresponding to the this compound base.

  • Optimization: The specific m/z values and collision energies should be optimized by infusing a standard of N2-Acetyl-2'-deoxyguanosine.

Data Presentation

Table 1: Example LC-MS/MS Parameters for N2-Alkylguanine Adducts

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
2'-deoxyguanosine (dG)268.1152.1153.5
N2-Methyl-2'-deoxyguanosine282.1166.1184.2
N2-Ethyl-2'-deoxyguanosine296.1180.1204.8
N2-Acetyl-2'-deoxyguanosine 310.1 194.1 22 5.1

Note: The values in this table are illustrative and require empirical optimization.

Visualizations

experimental_workflow cluster_dna_prep DNA Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis dna_sample Purified DNA Sample digestion Complete Enzymatic Hydrolysis (DNase I, Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase) dna_sample->digestion Incubation at 37°C lcms LC-MS/MS Analysis digestion->lcms Sample Injection data Quantification of This compound lcms->data Data Processing dna_repair_pathways cluster_ber Base Excision Repair (BER) cluster_ner Nucleotide Excision Repair (NER) dna_damage DNA with this compound Adduct glycosylase DNA Glycosylase (e.g., AAG) dna_damage->glycosylase Recognition (often inefficient) recognition Damage Recognition (e.g., XPC complex) dna_damage->recognition Recognition of Helix Distortion ap_site AP Site Formation glycosylase->ap_site Base Excision ber_repair Repair Synthesis & Ligation ap_site->ber_repair excision Dual Incision recognition->excision Recruitment of Excinuclease ner_repair Repair Synthesis & Ligation excision->ner_repair

References

Technical Support Center: Overcoming Matrix Effects in N2-Acetylguanine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2-Acetylguanine LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] The "matrix" itself refers to all the components within your sample other than the analyte you are trying to measure, such as proteins, salts, lipids, and metabolites.[4]

Q2: What causes matrix effects in the analysis of this compound?

A2: Matrix effects in this compound analysis, a modified nucleoside, are often caused by endogenous components from biological samples that are co-extracted with the analyte.[5] Key culprits include phospholipids (B1166683) from plasma or tissue samples, salts from buffers, and residual proteins.[6][7] These interfering substances can compete with this compound for ionization in the mass spectrometer's source, leading to inaccurate measurements.[6][8] The complexity of the sample preparation required for DNA adducts can also introduce contaminants, such as enzymes and reagents, that contribute to matrix effects.[5]

Q3: How can I detect and quantify matrix effects in my this compound assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[1][9] Any fluctuation in the baseline signal for this compound indicates the retention times at which ion suppression or enhancement occurs.[1]

  • Post-Extraction Spike Analysis: This is a quantitative method where a known amount of the analyte is spiked into a blank matrix extract after the sample preparation process.[10][11] The response of this spiked sample is then compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[11]

Q4: What is a stable isotope-labeled internal standard, and why is it recommended for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).[12][13] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[12][14] They co-elute with the analyte and experience the same degree of matrix effects.[4] By measuring the ratio of the analyte to the SIL internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[4][14]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound LC-MS analysis.

Issue 1: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncompensated matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent ion suppression or enhancement.

Solution:

  • Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[1]

  • Optimize Sample Preparation: A more rigorous cleanup procedure can remove a significant portion of the matrix components.

  • Modify Chromatographic Conditions: Adjusting the mobile phase, gradient, or column chemistry can help separate this compound from interfering peaks.[4]

Issue 2: Low signal intensity or poor sensitivity for this compound.

Significant ion suppression is likely the cause.

Solution:

  • Evaluate Different Sample Preparation Techniques: Protein precipitation is often the quickest but least clean method.[15] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[4][7]

  • Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of matrix components introduced into the MS source.[10]

  • Check for Phospholipid Contamination: If working with plasma or serum, phospholipids are a major source of ion suppression.[7] Use a phospholipid removal plate or a specific SPE sorbent designed to remove them.

Data on Sample Preparation Method Effectiveness

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) HighLowHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

This table provides a general comparison. Actual results will vary depending on the specific matrix and analyte.

Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvents should be optimized for your particular application.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of a 4% phosphoric acid solution. Vortex for 30 seconds. This step helps to precipitate proteins and dissociate this compound from any bound macromolecules.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences, particularly phospholipids.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effect
  • Prepare Blank Matrix Extract: Extract a blank plasma sample using your chosen sample preparation protocol (e.g., the SPE protocol above).

  • Prepare Spiked Samples:

    • Set A (Analyte in Matrix): Spike the blank matrix extract with a known concentration of this compound.

    • Set B (Analyte in Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Visual Guides

Causes of Matrix Effects in the ESI Source

cluster_0 Droplet Evaporation & Ionization cluster_1 Consequences Analyte This compound Ions Matrix Matrix Components (Phospholipids, Salts) Suppression Ion Suppression Matrix->Suppression Competition for Charge Changes in Droplet Properties Enhancement Ion Enhancement Matrix->Enhancement Improved Ionization (Less Common) Droplet Charged Droplet Droplet->Analyte Successful Ionization Droplet->Matrix

Caption: Mechanisms of matrix effects in the electrospray ionization (ESI) source.

Troubleshooting Workflow for Matrix Effects

Start Inconsistent or Inaccurate Quantitative Results Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 15%? Assess_ME->ME_Present Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_SP Optimize Sample Preparation (SPE or LLE) Use_SIL_IS->Optimize_SP Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Revalidate Re-evaluate Matrix Effect Optimize_Chroma->Revalidate Revalidate->ME_Present End Acceptable Results Revalidate->End < 15%

Caption: A logical workflow for identifying and mitigating matrix effects.

References

Technical Support Center: N2-Acetylguanine Adduct Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2-Acetylguanine adduct measurement. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of DNA adduct analysis. Below you will find troubleshooting guides and frequently asked questions to help you overcome common experimental challenges and ensure accurate, reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the measurement of this compound adducts using LC-MS/MS.

Q1: Why is my this compound adduct signal weak or completely absent in my LC-MS/MS analysis?

A weak or absent signal can stem from multiple stages of the experimental workflow. A systematic approach is required to pinpoint the issue. First, confirm that the mass spectrometer is functioning correctly by checking the system tune and performance.[1] Then, investigate the following potential causes, starting with the most common:

  • Inefficient Sample Preparation:

    • Incomplete DNA Hydrolysis: The enzymatic digestion of DNA to single nucleosides may be incomplete, failing to release the this compound adduct. Enzyme levels used in various studies can be highly variable, and optimization is often necessary.[2][3]

    • Poor SPE Recovery: The adduct may be lost during the solid-phase extraction (SPE) cleanup step. This can be due to incorrect cartridge conditioning, inappropriate wash solvents, or an elution solvent that is too weak to desorb the analyte from the sorbent.[4][5]

    • Sample Degradation: Endogenous enzymes in biological samples can cause analyte degradation. Ensure proper sample handling and consider using enzyme inhibitors or adjusting pH.[6]

  • Chromatography & Mass Spectrometry Issues:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the ESI source, leading to a significant drop in signal intensity.[7][8] This is a major concern when analyzing complex biological samples.[8]

    • Incorrect MS/MS Parameters: The selected reaction monitoring (SRM) transitions or collision energy may not be optimal. The characteristic fragmentation for deoxyguanosine adducts is the neutral loss of the 2'-deoxyribose moiety (116 Da).[7][9]

    • Analyte Concentration Below LOD: The concentration of the adduct in the injected sample may be below the instrument's limit of detection (LOD).[1]

The following decision tree can guide your troubleshooting process:

G start Problem: Low/No Adduct Signal q_is Is Internal Standard (IS) signal also low/absent? start->q_is c_injection Injection or Systemic Issue q_is->c_injection YES q_recovery Is adduct recovery poor in spiked QC samples? q_is->q_recovery NO a_is_yes YES a_is_no NO s_injection Check: Autosampler, injection volume, LC flow path, MS connection. Verify MS tune. c_injection->s_injection c_spe SPE or Hydrolysis Issue q_recovery->c_spe YES c_ionsupp Ion Suppression Likely q_recovery->c_ionsupp NO a_rec_yes YES a_rec_no NO s_spe Troubleshoot SPE protocol (see Q2). Optimize enzymatic hydrolysis conditions. c_spe->s_spe s_ionsupp Improve LC separation to move peak away from interfering matrix. Dilute sample. Check for adducts (Na+, K+). c_ionsupp->s_ionsupp

Caption: Troubleshooting logic for low this compound signal.

Q2: My adduct recovery is consistently low after Solid-Phase Extraction (SPE). How can I improve it?

Low recovery during SPE is a frequent problem that can often be solved by systematically evaluating each step of the protocol.[10]

  • Verify Sorbent Choice: Ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining this compound. The choice of sorbent is critical for achieving optimal extraction selectivity.[4]

  • Optimize Sample Loading: The sample should be loaded in a solvent that is weak enough to allow the analyte to bind strongly to the sorbent. Loading in a solvent with high organic content can cause the analyte to pass through the cartridge without being retained ("breakthrough").[4][10] Consider reducing the flow rate during sample loading to allow sufficient interaction time between the analyte and the sorbent.[11]

  • Evaluate Wash Steps: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the analyte bound to the sorbent. If the analyte is found in the wash fraction, the wash solvent is too strong.[5][10]

  • Improve Elution: If the analyte is not eluting from the column, the elution solvent may be too weak.[5] Increase the percentage of organic solvent or modify the pH to ensure the analyte is in a state that favors elution. Introducing a "soak" step, where the elution solvent is left on the cartridge for several minutes before final collection, can also improve recovery.[4][11]

Problem Potential Cause Recommended Solution Citation
Analyte found in flow-through Sample loading solvent is too strong.Dilute the sample or adjust the solvent composition to reduce its elution strength.[4]
Cartridge overloaded.Reduce the sample load volume to stay within the cartridge's recommended capacity.[12]
Improper cartridge conditioning.Ensure the cartridge is properly conditioned and equilibrated with the correct solvents before loading.[12]
Analyte found in wash fraction Wash solvent is too strong.Decrease the elution strength of the wash solvent (e.g., lower the organic percentage).[10]
No analyte in any fraction Analyte strongly retained on column.Increase the strength of the elution solvent; add a "soak" time to improve solvent interaction.[10][11]
Analyte degraded on sorbent.Check the stability of the analyte on the chosen sorbent; ensure pH and storage conditions are optimal.[12]
Sorbent bed dried out (reversed-phase).Do not let the sorbent bed go dry between conditioning, loading, and washing steps.[4]

Q3: I'm observing high background noise or significant matrix effects. What are the likely causes?

High background and matrix effects, such as ion suppression, are common when analyzing biological samples.[8] They can obscure the analyte peak and compromise quantification.

  • Insufficient Sample Cleanup: The primary cause is often co-elution of endogenous matrix components (salts, lipids, etc.) with the analyte.[7] Refining the SPE protocol or adding a secondary cleanup step (e.g., liquid-liquid extraction) may be necessary.

  • Contamination: Contaminants can be introduced from glassware, solvents, or plasticware. Using LC-MS grade solvents and designated glassware is recommended.[1]

  • Mobile Phase Issues: Using non-volatile buffers (like phosphate) can contaminate the MS ion source. Always use volatile mobile phase additives like ammonium (B1175870) acetate (B1210297) or formic acid.[13]

  • Carryover: Analyte from a previous high-concentration sample may be retained in the autosampler or on the column, appearing in subsequent runs.[5] Implementing rigorous needle washes and running blank injections can mitigate this.

Q4: My chromatographic peak shape is poor (e.g., fronting, tailing, or split peaks). How can I improve it?

Poor peak shape compromises resolution and integration accuracy.

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase is a common cause. Flushing the column with a strong solvent or, if necessary, replacing the guard or analytical column can resolve this.[14]

  • Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. The sample diluent should ideally match the starting mobile phase conditions.[1]

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with basic analytes, causing peak tailing.[6] Using an acidic mobile phase additive (e.g., formic acid) can protonate the analyte and minimize these interactions.

  • Column Degradation: Over time and with exposure to harsh pH or high temperatures, the column's stationary phase can degrade. If performance does not improve after cleaning, the column may need to be replaced.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best method for DNA hydrolysis to measure this compound?

Enzymatic hydrolysis is the most common and generally preferred method for releasing nucleoside adducts from DNA.[15] It uses a cocktail of enzymes to digest the DNA backbone under mild conditions, preserving the adduct structure. A typical protocol involves sequential digestion with micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase.[2][3] However, enzyme levels must be optimized to ensure complete digestion, as insufficient enzyme amounts can lead to inaccurate measurements.[3]

Acid hydrolysis (e.g., using dilute HCl and heat) is an alternative that releases the adducted nucleobase (this compound) rather than the nucleoside.[15] While this method can be quantitative, it is harsher and may degrade certain adducts. Comparative studies have shown that for some adducts, both methods can yield similar results.[15]

Method Advantages Disadvantages Citation
Enzymatic Hydrolysis Mild conditions, preserves adduct structure, releases nucleosides.Requires optimization of enzyme cocktail, can be costly, potential for incomplete digestion.[2][3]
Acid Hydrolysis Simpler, less expensive.Harsher conditions may degrade the adduct, releases the base (not the nucleoside), may not be suitable for all adducts.[15]

Q2: Which internal standard should I use for accurate quantification?

For the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard is the gold standard.[16] The ideal internal standard is N2-acetyl-2'-deoxyguanosine labeled with heavy isotopes (e.g., ¹³C, ¹⁵N), such as [¹⁵N₅]N²-acetyl-dG. This standard is chemically identical to the analyte, so it co-elutes and experiences the same behavior during sample preparation (e.g., SPE recovery) and ionization (e.g., ion suppression).[16][17] This allows it to correct for variations at nearly every step of the analysis.

Q3: What are the characteristic MS/MS fragmentations for this compound adducts?

For N2-acetyl-2'-deoxyguanosine, the most prominent fragmentation pathway in positive ion mode collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond.[7][9] This results in a neutral loss of the 2'-deoxyribose sugar moiety, which has a mass of 116.0473 Da.[18] Therefore, the primary selected reaction monitoring (SRM) transition to monitor would be from the protonated precursor ion [M+H]⁺ to the protonated this compound base fragment ion [M+H - 116]⁺.[7][19] Further fragmentation (MS³) of the base ion can provide additional structural confirmation.[18][20]

G precursor N2-acetyl-2'-deoxyguanosine Precursor Ion [M+H]+ cid Collision-Induced Dissociation (CID) precursor->cid fragment This compound Base Product Ion [B+H]+ cid->fragment Neutral Loss of 2'-deoxyribose (116 Da)

Caption: Characteristic MS/MS fragmentation of N2-guanine adducts.

Q4: How can I prevent artifactual formation of adducts during sample processing?

Artifactual formation of adducts during DNA isolation and hydrolysis is a serious concern that can lead to overestimation of adduct levels. Control experiments are crucial to demonstrate that the measured adducts are not artifacts of the analytical procedure.[16] Key preventative measures include:

  • Using high-purity reagents and solvents.

  • Including antioxidants (e.g., butylated hydroxytoluene) during homogenization and DNA isolation to prevent oxidative damage.

  • Performing control experiments where a ¹³C or ¹⁵N-labeled precursor of the adduct is added during DNA isolation to check for its conversion to the adduct during workup.[16]

Appendix: General Experimental Protocol & Data

This section provides a generalized workflow and typical instrument parameters for the analysis of this compound adducts. Note: This is a template; specific parameters must be optimized for your instrumentation and application.

G sample 1. Sample Collection (Tissue or Cells) isolate 2. DNA Isolation (e.g., Qiagen Kit) sample->isolate spike 3. Add Internal Standard ([15N5]-labeled adduct) isolate->spike hydrolyze 4. Enzymatic Hydrolysis (Nuclease/Phosphodiesterase/ Phosphatase) spike->hydrolyze spe 5. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) hydrolyze->spe dry 6. Dry & Reconstitute spe->dry lcms 7. LC-MS/MS Analysis (SRM Mode) dry->lcms data 8. Data Analysis (Quantification vs. IS) lcms->data

Caption: General workflow for this compound adduct measurement.

Typical LC-MS/MS Parameters

The following table provides starting parameters for method development. This compound has a chemical formula of C₇H₇N₅O₂ and a monoisotopic mass of 193.0600.[21] The corresponding deoxyribonucleoside (N2-acetyl-dG) would have a mass of 309.1182.

Parameter Typical Value / Condition Notes Citation
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)A C18 column is standard for retaining nucleosides.[22]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateVolatile additives are required for MS compatibility.[13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidGradient elution is typically used to separate the adduct from unmodified nucleosides.[17]
Flow Rate 200 - 400 µL/minDependent on column dimensions.[17]
Ionization Mode Positive Electrospray Ionization (ESI+)Guanine adducts ionize well in positive mode.[13]
Analysis Mode Selected Reaction Monitoring (SRM / MRM)Provides the best sensitivity and selectivity for quantification.[16][18]
Precursor Ion [M+H]⁺ m/z 310.1For N2-acetyl-2'-deoxyguanosine.
Product Ion [B+H]⁺ m/z 194.1Corresponds to the this compound base after neutral loss of deoxyribose.[7][9]
Collision Energy (CE) 10 - 25 eVMust be optimized empirically for the specific instrument to maximize product ion signal.[16][17]

References

Technical Support Center: N2-Acetylguanine Artifactual Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the artifactual formation of N2-Acetylguanine in your experiments, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artifactual formation a concern?

This compound is a modified form of the DNA base guanine (B1146940) where an acetyl group is attached to the exocyclic amine at the N2 position. While N2-guanine adducts can be formed by certain carcinogens and cellular processes, the inadvertent, or "artifactual," formation of this compound during sample preparation and analysis can lead to the misinterpretation of experimental results. This is a significant concern in studies investigating DNA damage and adductomics, as it can produce false positives and inaccurate quantification of endogenous or carcinogen-induced DNA adducts.

Q2: What is the primary cause of artifactual this compound formation in the laboratory?

The primary documented source of artifactual this compound formation is the presence of acetic anhydride (B1165640) in the experimental workflow. Acetic anhydride is a potent acetylating agent and can react with the N2 position of guanine, particularly under certain conditions. This reagent is sometimes used in protocols for DNA synthesis as a capping agent and in some in situ hybridization procedures.

Q3: Can acetic acid, a common laboratory solvent and buffer component, also cause this artifact?

While acetic anhydride is the more reactive acetylating agent, acetic acid has been shown to acetylate certain molecules, like hydrazones, in the presence of a catalyst. The synthesis of this compound can also be performed using acetic anhydride in acetic acid. Therefore, while less likely to be a major source of artifactual acetylation on its own under typical analytical conditions, the combination of acetic acid with other reagents or under specific conditions could potentially contribute to the formation of this compound. It is good practice to be mindful of its presence, especially in combination with reagents like acetic anhydride.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential sources of artifactual this compound formation in your experiments.

Issue/Observation Potential Cause Recommended Action
Unexpected detection of this compound in control samples via LC-MS/MS.Use of acetic anhydride in a prior experimental step (e.g., capping in DNA synthesis, tissue fixation).- Review all reagents and protocols for the presence of acetic anhydride.- If its use is unavoidable, ensure thorough removal through purification steps like precipitation and washing before proceeding to analysis.- If possible, substitute acetic anhydride with a non-acetylating alternative.
Increased levels of this compound in samples processed with specific buffers or reagents.Contamination of reagents with acetic anhydride, or use of buffers containing both acetic acid and a potential acetylating agent.- Test individual reagents and buffer components for their potential to cause guanine acetylation.- Use high-purity solvents and freshly prepared buffers.- Consider using alternative buffer systems that do not contain acetate (B1210297) if artifactual acetylation is suspected.
Inconsistent this compound levels across replicate samples.Variable carryover of acetylating agents or inconsistent reaction conditions during sample preparation.- Standardize all sample preparation steps, including reaction times, temperatures, and volumes.- Implement rigorous washing and purification steps to ensure complete removal of potentially reactive reagents.

Experimental Protocols to Minimize Artifactual this compound Formation

To ensure the accurate analysis of DNA adducts and avoid the artifactual formation of this compound, consider the following best practices during your experimental workflow.

Reagent Selection and Handling:
  • Avoid Acetic Anhydride: The most effective preventative measure is to avoid the use of acetic anhydride in any step of sample preparation for DNA adduct analysis.

  • Alternative Reagents: If a procedure calls for acetylation, carefully consider whether this step is essential for your analytical endpoint. If it is, explore alternative, non-acetylating reagents if possible. For example, in some older in situ hybridization protocols, the acetylation step with acetic anhydride was intended to reduce background, but modern, cleaner reagents may render this step unnecessary.

  • High-Purity Reagents: Always use high-purity solvents and reagents (e.g., LC-MS grade) to minimize contaminants that could potentially lead to side reactions.

Sample Preparation and Purification:
  • Thorough Purification: If your DNA samples have been exposed to acetic anhydride in a previous step (e.g., as part of a synthesis protocol), it is crucial to perform rigorous purification. This may include multiple rounds of precipitation (e.g., ethanol (B145695) precipitation) and washing to remove any residual acetylating agent.

  • Buffer Selection for LC-MS: When developing an LC-MS method for nucleoside or nucleotide analysis, consider using buffer systems that do not contain acetate, such as those based on formic acid or ammonium (B1175870) formate, to eliminate any potential for in-source acetylation.

Analytical Workflow:
  • Method Validation with Controls: Always include appropriate negative controls in your experimental batches. These should be samples of known composition (e.g., purified guanosine (B1672433) or control DNA) that are processed in parallel with your experimental samples. The absence of this compound in these controls can help confirm that your workflow is not introducing this artifact.

  • Stable Isotope Labeled Standards: For quantitative studies, the use of stable isotope-labeled internal standards for any suspected adducts is highly recommended. This can help to differentiate between true biological adducts and artifacts introduced during sample workup.

Mechanism of Artifactual Formation

The primary mechanism for the artifactual formation of this compound is the electrophilic attack of the acetyl group from an acetylating agent, such as acetic anhydride, on the nucleophilic exocyclic N2-amino group of guanine.

cluster_reactants Reactants cluster_process Process cluster_products Products Guanine Guanine (in DNA/dG) Reaction Nucleophilic Attack by N2 of Guanine Guanine->Reaction AceticAnhydride Acetic Anhydride (Artifact Source) AceticAnhydride->Reaction N2Acetylguanine This compound (Artifact) Reaction->N2Acetylguanine AceticAcid Acetic Acid (Byproduct) Reaction->AceticAcid

Caption: Artifactual formation of this compound from guanine and acetic anhydride.

This technical support guide is intended to provide a starting point for troubleshooting and preventing the artifactual formation of this compound. As with any experimental work, careful planning, the use of appropriate controls, and thorough validation of methods are essential for obtaining reliable and accurate results.

Technical Support Center: Refinement of N2-Acetylguanine Detection in Limited Sample Volumes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N2-Acetylguanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive and accurate quantification of this compound, particularly in experiments with limited sample volumes.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and widely used method for the detection of this compound in limited sample volumes?

A1: The most sensitive and specific method for the quantification of this compound, especially in low abundance and from small sample volumes, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of minute quantities of the analyte in complex biological matrices. Nano-LC-MS/MS systems are particularly well-suited for microliter-volume samples.

Q2: Are there any commercially available ELISA kits for the specific detection of this compound?

A2: Currently, there are no commercially available ELISA kits specifically designed for the quantitative detection of this compound. While ELISA kits are available for other DNA adducts and related molecules, researchers looking to quantify this compound will likely need to develop a custom immunoassay or utilize alternative methods like LC-MS/MS.

Q3: What are the best practices for collecting and storing samples with limited volume to ensure the stability of this compound?

A3: For limited sample volumes, such as those from microsampling techniques, proper handling and storage are critical. Dried Blood Spots (DBS) are an excellent option for collecting and storing small blood volumes. To ensure stability:

  • Spot blood onto a specialized filter card and allow it to dry completely at ambient temperature, protected from direct sunlight.

  • Once dry, store the DBS cards in a sealed bag with a desiccant pouch at -20°C or lower for long-term storage.

  • For plasma or urine samples, flash-freeze them in liquid nitrogen immediately after collection and store them at -80°C to minimize degradation.

  • Avoid repeated freeze-thaw cycles as this can degrade the analyte.

Q4: What is the metabolic fate of this compound once it is formed in the DNA?

A4: this compound is a DNA adduct, meaning it is a modification to the DNA base guanine. It is not a freely circulating metabolite in the same way as a drug molecule. Its "metabolism" is primarily concerned with its removal from the DNA through DNA repair mechanisms to maintain genomic integrity. The primary repair pathways involved are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). Once excised from the DNA, the modified base is likely further processed and excreted, though the specific catabolic pathway for the free this compound base is not well-characterized.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the LC-MS/MS analysis of this compound from limited sample volumes.

Low or No Signal/Peak Intensity
Potential Cause Suggested Solution
Inefficient Extraction from Sample Matrix Optimize the extraction protocol. For DBS, ensure complete lysis of the blood spot. Consider different extraction solvents or solid-phase extraction (SPE) cartridges. For plasma, protein precipitation with cold acetonitrile (B52724) or methanol (B129727) is a common first step; ensure complete precipitation and recovery of the supernatant.
Degradation of this compound Ensure samples were stored properly at -80°C and avoid multiple freeze-thaw cycles. Prepare fresh standards and quality control (QC) samples.
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer. Adjust the mobile phase composition to include additives that promote ionization, such as 0.1% formic acid for positive ion mode.
Low Abundance in the Sample Increase the injection volume if possible, or concentrate the sample prior to injection using a vacuum concentrator. Utilize a more sensitive mass spectrometer or a nano-LC system.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for this compound and the internal standard. Infuse a standard solution directly into the mass spectrometer to confirm the transitions and optimize collision energy.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Suggested Solution
Column Overload Dilute the sample or reduce the injection volume. Ensure the concentration of the standards and samples is within the linear range of the column.
Contamination of the LC Column Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and the column. The sample solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with the Column Use a column with a different stationary phase chemistry. Add a small amount of a competing agent to the mobile phase to reduce secondary interactions.
High Background Noise
Potential Cause Suggested Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Matrix Effects (Ion Suppression or Enhancement) Improve sample cleanup by using a more rigorous extraction method (e.g., SPE). Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Contamination of the LC-MS System Clean the ion source of the mass spectrometer. Flush the entire LC system with appropriate cleaning solutions.

Experimental Protocols

Protocol 1: Extraction of this compound from Dried Blood Spots (DBS)
  • Spot Collection: Using a sterile lancet, collect a small volume of blood (approximately 50 µL) and spot it onto a Whatman 903™ protein saver card. Allow the spot to air dry horizontally for at least 3 hours at room temperature, protected from light.

  • Punching: Once dry, punch out a 3 mm disc from the center of the blood spot using a clean, sharp puncher. Place the disc into a 1.5 mL microcentrifuge tube.

  • Lysis and Extraction:

    • Add 200 µL of a lysis buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing a suitable internal standard (e.g., stable isotope-labeled this compound).

    • Vortex briefly and incubate at 56°C for 1 hour with gentle shaking to lyse the cells.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the lysate.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 194.1 -> Product ion (Q3) m/z 152.1

    • Internal Standard (hypothetical stable isotope-labeled this compound): To be determined based on the specific standard used (e.g., with +4 Da mass shift: Q1 m/z 198.1 -> Q3 m/z 156.1).

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., blank blood lysate).

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System UHPLC
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition (this compound) Q1: 194.1 m/z, Q3: 152.1 m/z
Collision Energy Optimized for the specific instrument (e.g., 20 eV)

Visualizations

Signaling and Repair Pathways

This compound is a form of DNA damage that is recognized and removed by the cell's DNA repair machinery. The following diagrams illustrate the key repair pathways involved.

DNA_Adduct_Formation_and_Repair cluster_formation DNA Adduct Formation cluster_repair DNA Repair Pathways Carcinogens Carcinogens Metabolic_Activation Metabolic_Activation Carcinogens->Metabolic_Activation Endogenous_Aldehydes Endogenous_Aldehydes Reactive_Electrophiles Reactive_Electrophiles Endogenous_Aldehydes->Reactive_Electrophiles Metabolic_Activation->Reactive_Electrophiles DNA DNA Reactive_Electrophiles->DNA covalent binding to Guanine N2 N2_Acetylguanine_Adduct DNA with This compound Adduct BER Base Excision Repair (BER) N2_Acetylguanine_Adduct->BER recognition & excision NER Nucleotide Excision Repair (NER) N2_Acetylguanine_Adduct->NER recognition & excision Repaired_DNA Repaired DNA BER->Repaired_DNA NER->Repaired_DNA

Caption: Formation and Repair of this compound DNA Adducts.

Base_Excision_Repair Start This compound DNA Adduct Glycosylase DNA Glycosylase recognizes and removes the damaged base Start->Glycosylase AP_Site AP (apurinic/ aprimidinic) Site is created Glycosylase->AP_Site AP_Endonuclease AP Endonuclease cleaves the DNA backbone at the AP site AP_Site->AP_Endonuclease DNA_Polymerase DNA Polymerase fills the gap AP_Endonuclease->DNA_Polymerase DNA_Ligase DNA Ligase seals the nick DNA_Polymerase->DNA_Ligase End Repaired DNA DNA_Ligase->End

Caption: Simplified Workflow of Base Excision Repair (BER).

Nucleotide_Excision_Repair Start This compound DNA Adduct (Bulky Lesion) Damage_Recognition Damage Recognition (e.g., by XPC complex) Start->Damage_Recognition DNA_Unwinding DNA Unwinding by helicases (e.g., TFIIH) Damage_Recognition->DNA_Unwinding Dual_Incision Dual Incision by endonucleases (e.g., XPG, XPF-ERCC1) DNA_Unwinding->Dual_Incision Excision Excision of the oligonucleotide containing the adduct Dual_Incision->Excision DNA_Synthesis DNA Polymerase fills the gap Excision->DNA_Synthesis Ligation DNA Ligase seals the nick DNA_Synthesis->Ligation End Repaired DNA Ligation->End

Caption: Simplified Workflow of Nucleotide Excision Repair (NER).

Addressing cross-reactivity in N2-Acetylguanine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for N2-Acetylguanine immunoassays. The following information is designed to help you address common issues, particularly those related to assay specificity and cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay is a highly sensitive method used to quantify this compound in a sample. In this format, this compound from your sample competes with a labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on a specific anti-N2-Acetylguanine antibody. The amount of signal generated by the labeled this compound is inversely proportional to the amount of this compound in your sample. Higher concentrations of this compound in the sample will result in less labeled antigen binding to the antibody, leading to a weaker signal.

Q2: What are the most common causes of cross-reactivity in an this compound immunoassay?

Cross-reactivity occurs when the anti-N2-Acetylguanine antibody binds to molecules other than this compound. This can lead to inaccurate quantification and false-positive results. The most common cross-reactants are structurally similar molecules, including:

  • Unmodified guanine (B1146940)

  • Other guanine adducts (e.g., N2-ethylguanine, O6-methylguanine)

  • Precursors or metabolites of this compound

  • Other endogenous or exogenous compounds present in the sample matrix.

The extent of cross-reactivity depends on the similarity of the cross-reactant's epitope to that of this compound.

Q3: How can I minimize matrix effects in my this compound assay?

Matrix effects are a type of interference caused by the components of the sample matrix (e.g., serum, urine, cell lysate). These effects can be minimized by:

  • Sample Dilution: Diluting your samples can reduce the concentration of interfering substances. However, ensure that the final concentration of this compound remains within the dynamic range of the assay.

  • Matrix Matching: Prepare your standards and calibrators in a matrix that is as similar as possible to your samples.

  • Sample Preparation: Employing sample purification techniques like solid-phase extraction (SPE) can help remove interfering components before running the immunoassay.

Q4: What is the "hook effect" and how can I avoid it?

The hook effect can occur in some immunoassay formats when very high concentrations of the analyte are present. In a competitive ELISA, this is less common but can manifest as an unexpectedly high signal at very high analyte concentrations, making the result appear lower than it is. To avoid this, it is recommended to test a serial dilution of your sample. If a hook effect is suspected, diluting the sample further should bring the measurement into the linear range of the assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background 1. Insufficient washing.- Increase the number of wash steps and/or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.
2. Antibody concentration too high.- Optimize the concentration of the primary and/or secondary antibodies by performing a titration.
3. Blocking is insufficient.- Try a different blocking buffer (e.g., increase the percentage of BSA or use a different blocking agent). Extend the blocking incubation time.
4. Cross-reactivity with components in the sample or reagents.- Run appropriate controls, including a sample matrix without the analyte. Consider sample purification to remove cross-reactive molecules.
Low or No Signal 1. Reagents are expired or were stored improperly.- Check the expiration dates of all reagents. Ensure that all components have been stored at the recommended temperatures.
2. Incorrect reagent preparation.- Double-check all calculations and dilutions. Ensure reagents were prepared in the correct order.
3. Insufficient incubation times or incorrect temperatures.- Follow the protocol's recommended incubation times and temperatures. Ensure all reagents are brought to room temperature before use.
4. High concentration of this compound in the sample (in a competitive assay).- Dilute the sample and re-run the assay.
Poor Reproducibility (High %CV) 1. Inconsistent pipetting technique.- Use calibrated pipettes and ensure consistent technique for all wells. Avoid introducing bubbles into the wells.
2. "Edge effects" due to temperature or evaporation differences across the plate.- Ensure the plate is sealed properly during incubations. Avoid stacking plates. Allow the plate to reach room temperature before adding reagents.
3. Improper mixing of reagents or samples.- Gently mix all reagents and samples thoroughly before adding them to the wells.
Inaccurate Standard Curve 1. Improper preparation of standards.- Prepare fresh standards for each assay. Perform serial dilutions carefully and use calibrated pipettes.
2. Incorrect curve fitting model.- Use a four-parameter logistic (4-PL) curve fit for competitive ELISAs.
3. Contamination of reagents.- Use fresh, sterile pipette tips for each reagent and standard.

Data Presentation

Cross-Reactivity Data for a Guanine Adduct Immunoassay
Compound IC50 (pmol/well) % Cross-Reactivity
O6-Methylguanine0.5100
O6-Ethylguanine5.010
O6-Propylguanine501
This compound> 1000< 0.05
Guanine> 10000< 0.005
Adenine> 10000< 0.005
Cytosine> 10000< 0.005
Thymine> 10000< 0.005

% Cross-Reactivity = (IC50 of O6-Methylguanine / IC50 of Test Compound) x 100

Experimental Protocols

Detailed Methodology for a Competitive ELISA for this compound

This protocol outlines the steps for a typical competitive ELISA to quantify this compound.

Materials:

  • High-binding 96-well microplate

  • Anti-N2-Acetylguanine primary antibody

  • This compound standard

  • This compound-HRP conjugate (or other enzyme conjugate)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the anti-N2-Acetylguanine antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (2):

    • Aspirate the blocking solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard in Assay Buffer.

    • Prepare your samples, diluting them in Assay Buffer as necessary.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of the this compound-HRP conjugate (diluted in Assay Buffer) to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing (3):

    • Aspirate the solution from the wells.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the log of the standard concentrations.

    • Use a four-parameter logistic (4-PL) regression to fit the curve.

    • Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Anti-N2-AcG Ab p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Add Standards & Samples p4->r1 r3 Incubate r1->r3 r2 Add N2-AcG -HRP Conjugate r2->r3 r4 Wash r3->r4 d1 Add TMB Substrate r4->d1 d2 Incubate (in dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read at 450 nm d3->d4

Caption: Workflow for a competitive ELISA for this compound.

Troubleshooting_Logic cluster_signal Signal Issues cluster_repro Reproducibility Issues cluster_solutions_high High Background Solutions cluster_solutions_low Low Signal Solutions cluster_solutions_repro Reproducibility Solutions start Unexpected Result q_signal High or Low Signal? start->q_signal q_cv High %CV? start->q_cv high_bg High Background q_signal->high_bg High low_sig Low/No Signal q_signal->low_sig Low sol_high Increase Washing Optimize Ab Conc. Improve Blocking high_bg->sol_high sol_low Check Reagents Verify Protocol Times/Temps Dilute Sample low_sig->sol_low poor_repro Poor Reproducibility q_cv->poor_repro sol_repro Check Pipetting Avoid Edge Effects Ensure Mixing poor_repro->sol_repro

Caption: A logical flowchart for troubleshooting common immunoassay issues.

Best practices for N2-Acetylguanine sample preparation and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing N2-Acetylguanine in their experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure proper sample preparation and handling.

Troubleshooting Guides

Encountering issues in your experiments can be challenging. This section provides solutions to common problems that may arise when working with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or incomplete dissolution of this compound - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature.- this compound is slightly soluble in DMSO and practically insoluble in water. For biological assays, prepare a stock solution in 100% DMSO and then dilute with aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.- Increase the solvent volume gradually until the compound dissolves completely.- Gentle warming and vortexing can aid dissolution.
Precipitation of this compound upon dilution in aqueous buffer - Exceeding the solubility limit in the final aqueous solution.- Change in pH affecting solubility.- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.- Optimize the pH of the final solution. The pKa of this compound is approximately 9.06[1].
Inconsistent or non-reproducible results in biological assays - Degradation of this compound in solution.- Inaccurate concentration of the stock solution.- Prepare fresh stock solutions for each experiment.- Store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.- Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Broad or tailing peaks in HPLC analysis - Sample overloading.- Incompatibility between the injection solvent and the mobile phase.- Column contamination or degradation.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase or a solvent with a weaker elution strength[2].- Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column[2][3].
Ghost peaks appearing in HPLC chromatograms - Contamination from the sample, solvent, or system.- Carryover from a previous injection.- Use high-purity solvents and reagents.- Implement a thorough wash cycle between injections.- Identify the source of contamination and clean the injector and system components[2].

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and preparation of this compound samples.

1. What is the recommended solvent for dissolving this compound?

This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and practically insoluble in water[1]. For most applications, it is recommended to first prepare a stock solution in 100% DMSO. This stock solution can then be diluted with an appropriate aqueous buffer to the desired final concentration.

2. What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

3. How can I ensure the stability of this compound in my experimental solutions?

To ensure stability, it is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid prolonged storage of dilute aqueous solutions. The stability of this compound can be influenced by pH and temperature, so it is important to maintain consistent conditions throughout your experiments.

4. What should I do if my this compound sample appears discolored?

This compound is typically a white to off-white or pale yellow to light tan solid. If your sample appears significantly discolored, it may indicate degradation or the presence of impurities. It is recommended to use a fresh, high-purity batch for your experiments to ensure reliable results.

5. How can I prepare an this compound sample for HPLC analysis?

For HPLC analysis, accurately weigh the this compound powder and dissolve it in a suitable solvent, ideally the mobile phase to be used in the analysis. If the compound is not soluble in the mobile phase, use a compatible solvent and ensure proper mixing. The sample should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Sample Preparation for HPLC Analysis
  • Materials:

    • This compound sample

    • HPLC-grade mobile phase or a compatible solvent

    • Volumetric flasks

    • Pipettes

    • 0.22 µm or 0.45 µm syringe filters

    • HPLC vials with septa

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent as described in Protocol 1.

    • Dilute the stock solution with the mobile phase to prepare a series of calibration standards and quality control samples in volumetric flasks.

    • For unknown samples, dissolve an accurately weighed amount in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

    • Transfer the filtered solutions into HPLC vials and cap them securely.

    • Place the vials in the autosampler for analysis.

Visualizations

Diagrams illustrating key concepts and workflows related to this compound are provided below.

experimental_workflow cluster_prep Sample Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute add_to_assay Add to Biological System dilute->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Response incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret

Figure 1. A general experimental workflow for using this compound in biological assays.

logical_relationship N2AG This compound Prodrug Potential Prodrug N2AG->Prodrug Metabolism In vivo Metabolism (Hydrolysis) N2AG->Metabolism Administration Guanine Guanine Guanine->Prodrug Metabolism->Guanine Conversion

Figure 2. Logical relationship illustrating the potential of this compound as a prodrug of guanine.

References

Validation & Comparative

Oxidative Stress Biomarkers: A Comparative Guide on 8-oxo-dG and N2-Acetylguanine

Author: BenchChem Technical Support Team. Date: December 2025

In the field of oxidative stress research, the accurate measurement of damage to biological macromolecules is paramount. Among the various biomarkers used, those indicating DNA damage are of particular interest due to the genetic implications of such lesions. This guide provides a comprehensive comparison of two potential markers: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and N2-Acetylguanine.

Our extensive review of the scientific literature reveals that 8-oxo-dG is a well-established and widely utilized biomarker for oxidative DNA damage [1][2][3]. In contrast, there is a lack of significant scientific evidence to support the use of this compound as a marker for oxidative stress . The following sections will provide a detailed analysis of 8-oxo-dG as a robust indicator of oxidative stress and discuss the current scientific standing of this compound in this context.

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): The Gold Standard

8-oxo-dG is one of the most common and mutagenic DNA lesions formed as a result of reactive oxygen species (ROS) attacking the guanine (B1146940) base in DNA[1][2]. Its prevalence and the availability of sensitive detection methods have made it a pivotal biomarker for assessing oxidative stress in a wide range of studies, from basic research to clinical trials[2][4][5].

Quantitative Data on 8-oxo-dG as an Oxidative Stress Marker

The following table summarizes key quantitative data regarding 8-oxo-dG levels in various biological samples, providing a baseline for comparison in experimental settings.

ParameterBiological SampleTypical Background LevelsLevels under Oxidative StressAnalytical MethodReference
Concentration Human Urine2.2 - 7.7 nmol/24 hr6.05 - 12.44 nmol/24 hr (in cancer patients)HPLC/GC-MS[6]
Lesions per Guanine Human Lymphocyte DNA1.57 ± 0.88 lesions per 10⁶ dGVaries with exposureUPLC-HESI-MS/MS[7]
Lesions per Guanine Rat Liver nDNA~0.5 lesions per 10⁵ dG (NaI method)90-fold higher with phenol (B47542) extraction methodHPLC-EC[8]
Fold Increase HeLa Cells (in vitro)BaselineDose-dependent increase with H₂O₂ treatmentUPLC-HESI-MS/MS[7]
Formation and Repair of 8-oxo-dG

Reactive oxygen species, such as the hydroxyl radical (•OH), can attack the C8 position of guanine, leading to the formation of the 8-oxo-dG lesion[3][9]. This modified base can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions, which are common somatic mutations found in cancer[4][10].

The primary mechanism for the removal of 8-oxo-dG from DNA is the Base Excision Repair (BER) pathway. This process is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base[11].

BER_Pathway cluster_0 8-oxo-dG Repair via Base Excision Repair (BER) DNA_damage DNA with 8-oxo-dG lesion OGG1 OGG1 recognizes and excises 8-oxoGua DNA_damage->OGG1 Glycosylase Activity AP_site AP (apurinic/ apyrimidinic) Site OGG1->AP_site APE1 APE1 cleaves the backbone AP_site->APE1 Endonuclease Activity PolB_Lig3 DNA Polymerase β fills gap DNA Ligase III seals nick APE1->PolB_Lig3 Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA HPLC_ECD_Workflow cluster_1 HPLC-ECD Workflow for 8-oxo-dG Analysis Sample_Prep Sample Collection (Tissue, Cells, Urine) DNA_Isolation DNA Isolation (e.g., NaI method) Sample_Prep->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Enzymatic_Hydrolysis HPLC_Separation HPLC Separation (Reverse-Phase Column) Enzymatic_Hydrolysis->HPLC_Separation EC_Detection Electrochemical Detection HPLC_Separation->EC_Detection Data_Analysis Quantification against Standard Curve EC_Detection->Data_Analysis LC_MS_Workflow cluster_2 LC-MS/MS Workflow for 8-oxo-dG Analysis Sample_Prep Sample Collection and DNA Isolation Hydrolysis Enzymatic Hydrolysis Sample_Prep->Hydrolysis LC_Separation LC Separation Hydrolysis->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (Precursor -> Product Ion) ESI->MS_Analysis Quantification Quantification using Internal Standard MS_Analysis->Quantification

References

A Comparative Guide to the Quantification of N2-Acetylguanine: ELISA vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of DNA adducts like N2-Acetylguanine is critical for understanding mechanisms of drug action, genotoxicity, and disease pathogenesis. This guide provides a comprehensive cross-validation of two prominent analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While LC-MS is a well-established method for the analysis of this compound and its analogs, a specific, commercially available ELISA kit for this compound is not readily found. Therefore, this guide will compare the documented performance of LC-MS for guanine (B1146940) adducts with the expected performance of a hypothetical ELISA, based on immunoassays for other small molecule DNA adducts.

Quantitative Performance: A Comparative Overview

The choice between ELISA and LC-MS often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or absolute specificity. The following table summarizes the key performance metrics for each technique in the context of this compound quantification.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA) (Hypothetical)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Antigen-antibody recognitionPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody cross-reactivity; potential for interference from structurally similar molecules.High; capable of resolving isomers and identifying molecules based on unique mass fragmentation patterns.
Sensitivity (LOD) Typically in the low ng/mL to pg/mL range. For some analytes, can be as low as 0.05 ng/mL.[1]High; often in the pg/mL to fg/mL range. For N7-alkylguanines, LOD can be as low as 1-2 pg/mL on-column.[2]
Linear Range Generally narrower, e.g., 0.5-20 ng/mL.[1]Wide; can span several orders of magnitude, e.g., 2-100 µg/mL for some analytes.[3]
Accuracy (% Recovery) Can be variable, with reported %RE ranging from 0.3% to 30.8% for similar analytes.[1]High, typically within 15% (e.g., 90.1–111.1%).[3]
Precision (% CV) Can be higher, with %CV reported to range from 15% to 51% for similar analytes.[1]High, with inter- and intra-assay precision typically <15%.[3]
Throughput High; suitable for screening large numbers of samples in 96- or 384-well plate formats.Lower; sequential sample analysis, although autosamplers enable unattended runs.
Sample Preparation Often minimal, may involve dilution.More extensive, typically involving protein precipitation, solid-phase extraction, and/or derivatization.
Cost per Sample Generally lower.Higher, due to instrument cost, maintenance, and reagent complexity.
Instrumentation Plate reader.LC system coupled with a mass spectrometer (e.g., triple quadrupole).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound by a hypothetical direct ELISA and a documented LC-MS method.

ELISA_Workflow cluster_elisa ELISA Workflow elisa_start Start elisa_coat Coat Plate with This compound Antigen elisa_start->elisa_coat elisa_wash1 Wash elisa_coat->elisa_wash1 elisa_block Block Plate elisa_wash1->elisa_block elisa_wash2 Wash elisa_block->elisa_wash2 elisa_sample Add Sample or Standard elisa_wash2->elisa_sample elisa_wash3 Wash elisa_sample->elisa_wash3 elisa_pab Add Primary Antibody (Anti-N2-Acetylguanine) elisa_wash3->elisa_pab elisa_wash4 Wash elisa_pab->elisa_wash4 elisa_sab Add HRP-conjugated Secondary Antibody elisa_wash4->elisa_sab elisa_wash5 Wash elisa_sab->elisa_wash5 elisa_substrate Add Substrate elisa_wash5->elisa_substrate elisa_stop Add Stop Solution elisa_substrate->elisa_stop elisa_read Read Absorbance elisa_stop->elisa_read elisa_end End elisa_read->elisa_end

Hypothetical ELISA Workflow for this compound.

LCMS_Workflow cluster_lcms LC-MS Workflow lcms_start Start lcms_prep Sample Preparation (e.g., DNA Hydrolysis, Protein Precipitation) lcms_start->lcms_prep lcms_spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction lcms_prep->lcms_spe lcms_inject Inject into LC System lcms_spe->lcms_inject lcms_sep Chromatographic Separation (e.g., C18 Column) lcms_inject->lcms_sep lcms_ion Electrospray Ionization (ESI) lcms_sep->lcms_ion lcms_ms Mass Spectrometry (e.g., MRM on Triple Quad) lcms_ion->lcms_ms lcms_detect Detection and Quantification lcms_ms->lcms_detect lcms_end End lcms_detect->lcms_end

References

N2-Acetylguanine and Smoking: An Uncharted Territory in DNA Adduct Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of direct comparative studies on N2-Acetylguanine levels in smokers versus non-smokers. While the investigation of DNA adducts as biomarkers for tobacco smoke exposure is a robust field of research, the focus has predominantly been on other adducts. This guide will synthesize the available data on well-established DNA adducts in smokers, outline the methodologies for their detection, and provide a generalized workflow for such analyses, thereby offering a valuable resource for researchers, scientists, and drug development professionals.

The Landscape of Smoking-Induced DNA Adducts

Cigarette smoke is a complex mixture containing numerous carcinogens that can react with DNA to form DNA adducts, which are considered to be a critical step in the initiation of cancer.[1][2] Research has identified several key DNA adducts that are elevated in smokers compared to non-smokers. These include adducts derived from polycyclic aromatic hydrocarbons (PAHs), tobacco-specific nitrosamines (TSNAs), and aldehydes like acrolein and crotonaldehyde.[1][2]

For instance, studies have shown significantly higher levels of acrolein-derived 1,N2-propanodeoxyguanosine (Acr-dGuo) and crotonaldehyde-derived 1,N2-propanodeoxyguanosine (Cr-dGuo) adducts in the oral tissues of smokers.[3] Similarly, adducts of benzo[a]pyrene, a well-known PAH, are also found at higher concentrations in smokers.[1]

Comparative Analysis of DNA Adduct Levels

While specific data for this compound is not available in the context of smoking, the following table summarizes quantitative data for other significant DNA adducts that have been compared between smokers and non-smokers. This data provides a clear indication of the increased DNA damage burden in smokers.

DNA AdductBiological MatrixSmoker Levels (adducts/10⁸ nucleotides)Non-smoker Levels (adducts/10⁸ nucleotides)Fold IncreaseReference
Acrolein-derived 1,N2-propanodeoxyguanosine (AdG)Gingival Tissue136 ± 9046 ± 26~3x[3]
Crotonaldehyde-derived 1,N2-propanodeoxyguanosine (CdG 1)Gingival Tissue53 ± 446 ± 7~8.8x[3]
Crotonaldehyde-derived 1,N2-propanodeoxyguanosine (CdG 2)Gingival Tissue172 ± 12631 ± 40~5.5x[3]
Benzo[a]pyrene diol epoxide-N²-dG (BPDE-N²-dG)Lung Tissue0.00310.0013~2.4x[1]
3-methyladenine (3-mA)Not SpecifiedSignificantly HigherLower11x[1]

Note: Data is presented as mean ± standard deviation where available. The units and specific values may vary between studies based on the analytical methods used.

Experimental Protocols for DNA Adduct Measurement

The quantification of DNA adducts is a technically demanding process that requires highly sensitive analytical methods due to their low abundance in biological samples. The most common and reliable methods employed are based on mass spectrometry.

General Protocol for DNA Adduct Analysis by LC-MS/MS:
  • Sample Collection: Biological samples such as tissues (e.g., lung, oral mucosa), blood (leukocytes), or urine are collected from smoker and non-smoker cohorts.

  • DNA Isolation: Genomic DNA is extracted from the collected cells or tissues using standard DNA isolation kits and protocols. The purity and concentration of the isolated DNA are determined spectrophotometrically.

  • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides using a cocktail of enzymes, typically including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Solid-Phase Extraction (SPE): The resulting deoxyribonucleoside mixture is often subjected to solid-phase extraction to enrich the adducted nucleosides and remove unmodified nucleosides and other interfering substances.

  • LC-MS/MS Analysis: The enriched sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Liquid Chromatography (LC): The deoxyribonucleosides are separated on a C18 reverse-phase column.

    • Tandem Mass Spectrometry (MS/MS): The separated components are ionized, typically using electrospray ionization (ESI), and the specific adducts are detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves selecting the precursor ion of the adduct and monitoring for a specific product ion after fragmentation.

  • Quantification: The amount of the DNA adduct is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard, which is added to the sample at the beginning of the procedure to account for any sample loss during processing.

Visualizing the Path from Exposure to Measurement

The following diagrams illustrate the general pathway from smoking exposure to the formation of DNA adducts and the typical workflow for their analysis.

G cluster_0 Biological Process Smoking Cigarette Smoking Carcinogens Inhalation of Carcinogens (e.g., PAHs, Aldehydes) Smoking->Carcinogens Metabolic_Activation Metabolic Activation (e.g., by CYP enzymes) Carcinogens->Metabolic_Activation Reactive_Metabolites Formation of Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Binding Binding to DNA Reactive_Metabolites->DNA_Binding DNA_Adducts Formation of DNA Adducts DNA_Binding->DNA_Adducts Repair_or_Mutation DNA Repair or Fixation of Mutations DNA_Adducts->Repair_or_Mutation

Caption: Signaling pathway of smoking-induced DNA adduct formation.

G cluster_1 Analytical Workflow Sample_Collection Sample Collection (e.g., Tissue, Blood) DNA_Isolation DNA Isolation Sample_Collection->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Isolation->DNA_Hydrolysis SPE Solid-Phase Extraction DNA_Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for DNA adduct measurement.

Conclusion

The study of DNA adducts provides crucial insights into the molecular mechanisms by which tobacco smoke causes cancer and other diseases. While a direct comparison of this compound levels between smokers and non-smokers is not currently available in the scientific literature, a wealth of data exists for other DNA adducts, consistently demonstrating a higher burden of DNA damage in smokers. The established analytical workflows, primarily centered around LC-MS/MS, offer the sensitivity and specificity required for these challenging measurements. Future research could explore the potential role of this compound as a biomarker of smoking exposure, which would require the development and application of specific and sensitive analytical methods for its detection in human biospecimens. For now, the focus remains on the well-characterized adducts that continue to serve as valuable biomarkers in the fields of toxicology, epidemiology, and cancer prevention.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of N2-Acetylguanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methodologies for the DNA adduct N2-Acetylguanine.

In the landscape of drug development and toxicological research, the accurate quantification of DNA adducts is paramount for assessing the genotoxic potential of new chemical entities. This compound (N2-AcG) is a significant DNA lesion formed from the metabolic activation of various aromatic amines and nitroaromatics, compounds of interest in both pharmaceutical and environmental contexts. Its presence and quantity can serve as a critical biomarker for DNA damage and potential carcinogenicity. This guide presents a comparative analysis of this compound quantification across multiple laboratories, providing a clear overview of expected analytical performance and detailed experimental protocols.

Comparative Quantitative Analysis

To assess the state of this compound quantification, a hypothetical inter-laboratory study was conducted involving three distinct laboratories (Lab A, Lab B, and Lab C). Each laboratory utilized their in-house validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following tables summarize the key performance metrics, offering a direct comparison of their analytical capabilities.

Table 1: Calibration and Sensitivity Metrics

ParameterLab ALab BLab C
Linear Range (ng/mL) 0.1 - 2000.05 - 2500.1 - 250
Correlation Coefficient (r²) > 0.998> 0.999> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.050.1
Limit of Detection (LOD) (ng/mL) 0.030.0150.03

Table 2: Accuracy and Precision

Quality Control (QC) SampleConcentration (ng/mL)Lab A (% Accuracy ± SD)Lab B (% Accuracy ± SD)Lab C (% Accuracy ± SD)
Low QC 0.398.7 ± 5.2%102.1 ± 4.5%99.5 ± 6.1%
Mid QC 50101.2 ± 3.8%99.8 ± 3.1%100.9 ± 4.3%
High QC 15099.5 ± 2.5%100.5 ± 2.2%101.3 ± 3.5%
Quality Control (QC) SampleConcentration (ng/mL)Lab A (% RSD)Lab B (% RSD)Lab C (% RSD)
Low QC 0.36.8%5.9%7.5%
Mid QC 504.2%3.5%5.1%
High QC 1503.1%2.8%4.0%

Table 3: Matrix Effect and Recovery

ParameterLab ALab BLab C
Matrix Effect (%) 92.5 ± 4.1%95.1 ± 3.2%91.8 ± 5.5%
Recovery (%) 88.7 ± 3.8%91.2 ± 2.9%87.5 ± 4.7%

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of this compound in biological matrices. While individual laboratory protocols may have minor variations, this methodology outlines the core steps.

1. Sample Preparation: DNA Extraction and Hydrolysis

  • Genomic DNA is extracted from cells or tissues using a commercially available DNA isolation kit.

  • The concentration and purity of the extracted DNA are determined spectrophotometrically (A260/A280 ratio).

  • A known amount of DNA (typically 50-100 µg) is subjected to enzymatic hydrolysis to release the individual nucleosides. This is often achieved through a sequential digestion with nuclease P1 and alkaline phosphatase at 37°C.

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to the sample prior to hydrolysis to correct for variations in sample processing and instrument response.

2. Solid-Phase Extraction (SPE) for Sample Clean-up

  • The hydrolyzed DNA sample is loaded onto a pre-conditioned C18 SPE cartridge.

  • The cartridge is washed with a low-organic solvent to remove polar interferences.

  • The analyte and internal standard are eluted with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).

  • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution is employed using a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

    • Column Temperature: The column is maintained at a constant temperature, typically around 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and its stable isotope-labeled internal standard. For this compound (MW: 193.16 g/mol ), a common transition would be m/z 194.1 -> 152.1.[1]

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction from Tissue/Cells Hydrolysis Enzymatic Hydrolysis DNA_Extraction->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation Reconstituted Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for the quantification of this compound.

signaling_pathway cluster_exposure Exposure & Metabolism cluster_dna_damage DNA Damage & Repair cluster_outcome Cellular Outcome Aromatic_Amine Aromatic Amine / Nitroaromatic Metabolic_Activation Metabolic Activation (e.g., CYP450) Aromatic_Amine->Metabolic_Activation N2_AcG This compound Adduct Metabolic_Activation->N2_AcG Reacts with Guanine DNA DNA NER Nucleotide Excision Repair N2_AcG->NER Recognized by Replication_Block Replication Blockage N2_AcG->Replication_Block Can lead to Apoptosis Apoptosis NER->Apoptosis If damage is extensive Mutation Mutation Replication_Block->Mutation If bypassed incorrectly Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Formation of this compound and its potential cellular fate.

Conclusion

The quantification of this compound is a critical tool in toxicology and drug safety assessment. This guide demonstrates that while different laboratories may exhibit slight variations in performance, LC-MS/MS provides a robust, sensitive, and reliable platform for this purpose. The presented data and protocols offer a valuable resource for researchers, enabling them to better design and interpret studies involving this important DNA adduct. Adherence to well-validated protocols and the use of appropriate quality control measures are essential for ensuring data integrity and comparability across studies.

References

Unraveling DNA Adduct Formation: A Comparative Look at Guanine Adducts in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation of DNA adducts is crucial for assessing the genotoxicity of chemical compounds and the efficacy of anticancer drugs. This guide provides a comparative overview of guanine (B1146940) DNA adduct formation in different human cell lines, supported by experimental data and detailed methodologies.

While direct comparative data on N2-acetylguanine adduct formation is limited in publicly available research, this guide focuses on the broader and well-documented area of guanine adduct formation. The principles and methodologies described herein are directly applicable to the study of this compound and other specific DNA adducts.

Comparative Analysis of Guanine Adduct Formation

The extent of DNA adduct formation can vary significantly between different cell lines, largely due to differences in their metabolic capabilities and DNA repair mechanisms.[1][2][3][4] Studies comparing cell lines with varying expression levels of metabolic enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), provide valuable insights into the factors influencing the formation of DNA adducts.

One key area of investigation is the role of metabolic activation. Many chemical carcinogens require enzymatic conversion to reactive electrophiles before they can bind to DNA. Cell lines engineered to express these enzymes are invaluable tools for studying adduct formation. For instance, the MCL-5 cell line, which is genetically engineered to express five human cytochrome P450s and microsomal epoxide hydrolase, shows a significantly higher capacity to form DNA adducts from various carcinogens when compared to its parental, metabolically deficient CCRF-CEM cell line.

Another critical factor is the cellular DNA repair capacity.[3][5] Cell lines deficient in specific DNA repair pathways, such as nucleotide excision repair (NER) or base excision repair (BER), can exhibit higher levels of persistent DNA adducts upon exposure to genotoxic agents.[3] Comparing adduct levels in repair-proficient and repair-deficient cell lines helps to elucidate the specific pathways involved in the removal of different types of adducts.

Here is a summary of quantitative data from a study comparing DNA adduct formation in different human cell lines, highlighting the impact of metabolic capacity:

Cell LineGenotype/CharacteristicsCompoundAdduct Level (adducts per 10^7 nucleotides)
HapMap (GSTT1-/-)Lacking Glutathione S-transferase theta 11,3-Butadiene (B125203) epoxide48.3 ± 7.6
HapMap (GSTT1+/+)Expressing Glutathione S-transferase theta 11,3-Butadiene epoxide52.7 ± 8.6

This table presents data on the formation of 7-(1-hydroxy-3-buten-2-yl)guanine (EB-GII) adducts in human HapMap lymphoblastoid cell lines with different GSTT1 genotypes after treatment with 1,3-butadiene derived epoxide. The data shows that while GSTT1 is involved in the detoxification of the epoxide, the difference in DNA adduct formation between the two genotypes was not statistically significant in this particular study.[6]

Experimental Protocols

Accurate and reproducible quantification of DNA adducts is paramount. The following sections detail common experimental protocols used in the study of DNA adduct formation in cell lines.

Cell Culture and Treatment
  • Cell Line Maintenance : Human cell lines (e.g., A549, HepG2, MCL-5, CCRF-CEM) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment with Genotoxic Agents : Cells are seeded at a specific density and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. The treatment duration can range from a few hours to several days, depending on the compound's stability and the experimental design.

DNA Extraction and Purification
  • Cell Lysis : After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). Cell pellets are then lysed using a lysis buffer containing detergents (e.g., SDS) and proteinase K to digest proteins.

  • DNA Purification : Genomic DNA is typically extracted using phenol-chloroform extraction followed by ethanol (B145695) precipitation. Alternatively, commercial DNA purification kits can be used for a more streamlined process. The purity and concentration of the extracted DNA are determined by UV spectrophotometry, measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio).

Quantification of DNA Adducts

Several highly sensitive techniques are available for the quantification of DNA adducts.

LC-MS/MS is a powerful and widely used method for the sensitive and specific quantification of DNA adducts.[7][8][9][10][11]

  • DNA Hydrolysis : Purified DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation : The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

  • Mass Spectrometric Detection : The separated nucleosides are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of the target adduct and the corresponding unmodified nucleoside (e.g., deoxyguanosine) based on their unique precursor-to-product ion transitions.

  • Quantification : The amount of the DNA adduct is typically expressed relative to the amount of the corresponding unmodified nucleoside.

The ³²P-postlabeling assay is an extremely sensitive method for detecting bulky aromatic DNA adducts.[12][13][14][15][16]

  • DNA Digestion : DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

  • Enrichment of Adducts : Adducted nucleotides are often enriched from the normal nucleotides.

  • Labeling : The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation : The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification : The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of DNA adduct formation in different cell lines.

experimental_workflow Experimental Workflow for Comparative DNA Adduct Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_processing Sample Processing cluster_adduct_analysis Adduct Analysis cluster_data_analysis Data Analysis & Comparison cell_line_1 Cell Line A treatment Treatment with Test Compound cell_line_1->treatment cell_line_2 Cell Line B cell_line_2->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction dna_quantification DNA Quantification & Purity Check dna_extraction->dna_quantification hydrolysis DNA Hydrolysis to Nucleosides/Nucleotides dna_quantification->hydrolysis lc_ms LC-MS/MS Analysis hydrolysis->lc_ms postlabeling 32P-Postlabeling hydrolysis->postlabeling quantification Adduct Quantification lc_ms->quantification postlabeling->quantification comparison Comparative Analysis of Adduct Levels quantification->comparison

Caption: A flowchart of the key steps in a comparative study of DNA adduct formation in cell lines.

Signaling Pathways and DNA Repair

The formation of DNA adducts can trigger complex cellular signaling pathways, primarily those involved in DNA damage response (DDR). Key proteins such as ATM and ATR are activated, initiating a cascade that can lead to cell cycle arrest, DNA repair, or apoptosis. The choice between these outcomes is influenced by the type and extent of DNA damage, as well as the specific cell type.

The following diagram illustrates a simplified overview of the DNA damage response pathway initiated by guanine adducts.

dna_damage_response Simplified DNA Damage Response to Guanine Adducts adduct Guanine Adduct Formation ddr DNA Damage Recognition adduct->ddr atm_atr ATM/ATR Kinase Activation ddr->atm_atr checkpoint Cell Cycle Checkpoint Activation (G1/S, G2/M) atm_atr->checkpoint repair DNA Repair Pathways (NER, BER, etc.) atm_atr->repair checkpoint->repair Allows time for repair apoptosis Apoptosis checkpoint->apoptosis Prolonged Arrest repair->apoptosis Overwhelming Damage or Repair Failure survival Cell Survival & Proliferation repair->survival Successful Repair

Caption: Overview of cellular responses to guanine adduct formation.

References

N2-Acetylguanine and its Correlation with Other DNA Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA adduct 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), a form of N2-Acetylguanine, with other key DNA adducts derived from the model carcinogen 2-acetylaminofluorene (B57845) (2-AAF). The co-occurrence and relative abundance of these adducts are critical for understanding the mechanisms of chemical carcinogenesis and for the development of relevant biomarkers. This guide is supported by experimental data from studies on the formation and persistence of these adducts in vivo.

Data Presentation: Co-occurrence of 2-AAF-Derived DNA Adducts

The formation of multiple DNA adducts from a single parent compound like 2-AAF is a well-documented phenomenon. The relative levels of these adducts can vary depending on the tissue, the metabolic activation pathways, and the repair processes. Below is a summary of quantitative data from a study by Beland et al. (1983), which investigated the persistence of DNA adducts in the liver and kidney of male Sprague-Dawley rats treated with multiple doses of N-hydroxy-2-acetylaminofluorene, a key metabolite of 2-AAF.[1]

DNA AdductTissueTreatment RegimenAdduct Level (pmol/mg DNA) after 1 Dose (Day 1)Adduct Level (pmol/mg DNA) after 4 Doses (Day 1)Persistence (Detected at Day 14)
3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) Male Liver10 mg/kg N-hydroxy-2-acetylaminofluorene (gastric)0.22.8Yes
N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)Male Liver10 mg/kg N-hydroxy-2-acetylaminofluorene (gastric)1.0 - 2.4Not specified, transientNo
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)Male Liver10 mg/kg N-hydroxy-2-acetylaminofluorene (gastric)4.09.4Yes
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)Female Liver10 mg/kg N-hydroxy-2-acetylaminofluorene (gastric)11.430.6Yes
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)Male Kidney10 mg/kg N-hydroxy-2-acetylaminofluorene (gastric)1.11.8Yes
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)Female Kidney10 mg/kg N-hydroxy-2-acetylaminofluorene (gastric)1.817.7Yes

Key Observations from the Data:

  • Co-occurrence: The dG-N2-AAF adduct co-occurs with dG-C8-AAF and dG-C8-AF in the liver of male rats exposed to N-hydroxy-2-acetylaminofluorene.[1]

  • Relative Abundance: Initially, dG-C8-AAF is a major adduct, but it is transient. The dG-C8-AF adduct is the most abundant and persistent adduct in both liver and kidney of both sexes.[1]

  • Persistence: The dG-N2-AAF adduct, although less abundant initially than the C8 adducts, is persistent and accumulates with repeated doses, suggesting it is not efficiently repaired.[1][2] This persistence makes it a significant lesion despite its lower initial formation.

  • Tissue and Sex Differences: The formation and persistence of these adducts show significant tissue and sex-specific differences.[1]

Experimental Protocols

The quantification of these DNA adducts requires sensitive and specific analytical methods. The following is a generalized protocol based on techniques commonly cited in the literature for the analysis of aromatic amine-DNA adducts, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3][4]

1. DNA Isolation:

  • Genomic DNA is isolated from tissues or cells of interest using standard phenol-chloroform extraction or commercially available DNA isolation kits.

  • The purity and concentration of the isolated DNA are determined spectrophotometrically by measuring the absorbance at 260 and 280 nm.

2. DNA Hydrolysis:

  • To release the adducted nucleosides, the DNA is enzymatically hydrolyzed to deoxynucleosides.

  • A typical hydrolysis procedure involves incubation of the DNA with a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase, in a suitable buffer.

3. Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional but Recommended):

  • To increase the sensitivity of detection, the hydrolyzed DNA sample can be subjected to solid-phase extraction to enrich the adducts and remove the more abundant unmodified deoxynucleosides.

  • Reversed-phase C18 cartridges are commonly used for this purpose. The unmodified deoxynucleosides are washed away with an aqueous solution, and the more hydrophobic adducts are then eluted with a solvent of higher organic content (e.g., methanol (B129727) or acetonitrile).

4. UPLC-MS/MS Analysis:

  • The enriched adduct fraction is analyzed by UPLC-MS/MS.

  • Chromatographic Separation: The adducts are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The separated adducts are detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. The detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each adduct and their corresponding stable isotope-labeled internal standards are monitored. This provides a high degree of specificity and sensitivity.[3][4]

5. Quantification:

  • The amount of each adduct is quantified by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard that is added to the sample before hydrolysis.

  • Adduct levels are typically expressed as the number of adducts per 10^8 or 10^9 normal nucleotides.

Mandatory Visualization

The co-occurrence of dG-N2-AAF, dG-C8-AAF, and dG-C8-AF is a direct consequence of the metabolic activation of 2-acetylaminofluorene (2-AAF). The following diagram illustrates this logical relationship.

Metabolic_Activation_of_2AAF cluster_adducts DNA Adducts 2-Acetylaminofluorene (2-AAF) 2-Acetylaminofluorene (2-AAF) N-hydroxy-2-AAF N-hydroxy-2-AAF 2-Acetylaminofluorene (2-AAF)->N-hydroxy-2-AAF N-hydroxylation (Cytochrome P450) N-acetoxy-2-AAF N-acetoxy-2-AAF N-hydroxy-2-AAF->N-acetoxy-2-AAF O-acetylation (N,O-acetyltransferase) DNA DNA N-hydroxy-2-AAF->DNA Sulfation followed by reaction with Guanine N-acetoxy-2-AAF->DNA Reacts with Guanine dG-N2-AAF dG-N2-AAF DNA->dG-N2-AAF dG-C8-AAF dG-C8-AAF DNA->dG-C8-AAF dG-C8-AF dG-C8-AF DNA->dG-C8-AF

Caption: Metabolic activation of 2-AAF leading to the formation of multiple DNA adducts.

This guide provides a comparative overview of this compound (in the form of dG-N2-AAF) and its correlation with other DNA adducts derived from 2-AAF. The provided data and methodologies are intended to assist researchers in the fields of toxicology, cancer research, and drug development in understanding and quantifying these critical biomarkers of DNA damage.

References

Navigating N2-Acetylguanine Detection: A Head-to-Head Methods Comparison

Author: BenchChem Technical Support Team. Date: December 2025

N2-Acetylguanine is a significant DNA adduct formed from the reaction of DNA with various carcinogens and their metabolites.[1][2] Its presence and quantity in biological samples can serve as a critical biomarker for DNA damage and repair studies, as well as in the assessment of genotoxicity for drug development. This comparison focuses on three principal methodologies for this compound detection: Custom-Developed Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Detection Methods

The choice of detection method depends critically on the required sensitivity, specificity, sample throughput, and available resources. The following table summarizes the key quantitative performance metrics for each approach.

FeatureCustom-Developed ELISAHPLC-UVLC-MS/MS
Principle Antigen-antibody bindingChromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio
Sensitivity Moderate to High (ng-pg/mL range)Low to Moderate (ng range)[3]Very High (pg-fg/mL range)[4][5]
Specificity Dependent on antibody qualityModerate; co-elution can interfereVery High; based on parent and fragment ion masses
Sample Throughput High (96-well plate format)Low to ModerateModerate
Development Time Long (antibody production and assay optimization)Short to ModerateModerate
Cost per Sample Low to Moderate (after initial development)LowHigh
Instrumentation Plate readerHPLC system with UV detectorLC system coupled to a tandem mass spectrometer
Limit of Detection (LOD) Typically in the low ng/mL to high pg/mL range~1 ng for a 200 bp DNA fragment[3]As low as 0.2 pg/mL for some small molecules[4]
Limit of Quantitation (LOQ) Typically in the ng/mL range~3 ng for a 200 bp DNA fragment[3]Can be in the pg/mL to fg/mL range[4][5]

Biological Pathway: Formation of N2-Guanine DNA Adducts

N2-guanine adducts are formed when reactive metabolites of various carcinogens or endogenous aldehydes covalently bind to the N2 position of guanine (B1146940) in the DNA helix. This modification can distort the DNA structure, potentially leading to mutations if not repaired.

Custom_ELISA_Workflow Antigen_Prep 1. Antigen Preparation (this compound conjugated to carrier protein) Immunization 2. Immunization (e.g., in rabbits or mice) Antigen_Prep->Immunization Antibody_Production 3. Antibody Production & Purification Immunization->Antibody_Production Assay_Development 4. Assay Development (Coating, Blocking, Optimization) Antibody_Production->Assay_Development Sample_Analysis 5. Sample Analysis (Competitive ELISA) Assay_Development->Sample_Analysis HPLC_Workflow DNA_Extraction 1. DNA Extraction from sample Hydrolysis 2. DNA Hydrolysis (Enzymatic or Acidic) DNA_Extraction->Hydrolysis HPLC_Separation 3. HPLC Separation (Reverse-Phase Column) Hydrolysis->HPLC_Separation UV_Detection 4. UV Detection HPLC_Separation->UV_Detection Quantification 5. Quantification (vs. Standard Curve) UV_Detection->Quantification LCMS_Workflow Sample_Prep 1. DNA Extraction & Hydrolysis (Spike with Internal Standard) LC_Separation 2. UPLC/HPLC Separation Sample_Prep->LC_Separation Ionization 3. Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection 4. Tandem MS Detection (MRM) Ionization->MS_Detection Data_Analysis 5. Data Analysis & Quantification MS_Detection->Data_Analysis

References

The Unexplored Potential of N2-Acetylguanine in Oncology: A Comparative Outlook on Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While the quest for novel and more effective cancer biomarkers is a continuous endeavor in oncology research, the potential of N2-acetylguanine in predicting clinical outcomes remains largely uncharted territory. Current scientific literature does not provide evidence correlating this compound levels with cancer prognosis or therapeutic response. However, the broader class of guanine (B1146940) modifications, specifically N2-alkylguanine DNA adducts, has been implicated in carcinogenesis. This guide provides a comparative analysis of the conceptual basis for exploring guanine adducts as biomarkers against established clinical cancer biomarkers, supported by experimental data and methodologies.

N2-Guanine Modifications: A Potential Link to Carcinogenesis

This compound is a reactive compound that has demonstrated the ability to inhibit the growth of leukemia cells in laboratory settings. Its role in cancer is more broadly understood in the context of DNA adducts. Carcinogenic compounds can react with the N2 position of guanine in DNA, forming N2-alkylguanine adducts. These adducts can disrupt normal cellular processes, potentially leading to mutations and the initiation of cancer if not repaired.

The presence of such DNA adducts signifies exposure to carcinogens and a potential risk for cancer development. However, their utility as clinical biomarkers for prognosis or treatment response has not been established.

The Landscape of Established Cancer Biomarkers: A Comparative Overview

To understand the potential role of a new biomarker like this compound, it is essential to compare it against the benchmarks of established biomarkers. A good biomarker should be sensitive, specific, easily measurable, and clinically validated. The following table summarizes some commonly used cancer biomarkers, highlighting their clinical utility.

Biomarker ClassExamplesCancer Type(s)Clinical Application
Circulating Tumor Cells (CTCs) EpCAM-positive cellsBreast, Prostate, ColorectalPrognosis, Monitoring treatment response
Circulating Tumor DNA (ctDNA) EGFR, KRAS, BRAF mutationsLung, Colorectal, MelanomaTreatment selection, Monitoring resistance
Protein Biomarkers PSA (Prostate-Specific Antigen)ProstateScreening, Diagnosis, Monitoring
CA-125 (Cancer Antigen 125)OvarianMonitoring treatment response and recurrence
HER2 (Human Epidermal growth factor Receptor 2)Breast, GastricTreatment selection (targeted therapy)
Gene Expression Signatures Oncotype DX, MammaPrintBreastPrognosis, Predicting chemotherapy benefit
Epigenetic Markers MGMT promoter methylationGlioblastomaPredicting response to chemotherapy
Non-coding RNAs microRNAs, long non-coding RNAsVariousEmerging diagnostic and prognostic markers

Experimental Protocols for DNA Adduct Detection

The detection and quantification of DNA adducts are crucial for studying their role in cancer. Several highly sensitive techniques are employed for this purpose.

32P-Postlabeling Assay

This is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.

Protocol:

  • DNA Digestion: Genomic DNA is enzymatically digested to 3'-mononucleotides.

  • Adduct Enrichment: Adducted nucleotides are enriched, often by nuclease P1 treatment which removes normal nucleotides.

  • Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Mass Spectrometry (MS)-Based Methods

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer high specificity and sensitivity for identifying and quantifying known DNA adducts.

Protocol (LC-MS/MS):

  • DNA Hydrolysis: DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases.

  • Chromatographic Separation: The hydrolysate is injected into a liquid chromatograph to separate the different nucleosides/bases.

  • Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio of the target adduct and its fragmentation products (tandem MS or MS/MS), allowing for highly specific quantification.

Immunoassays

These methods use antibodies that specifically recognize a particular DNA adduct.

Protocol (Enzyme-Linked Immunosorbent Assay - ELISA):

  • Coating: A microtiter plate is coated with the DNA adduct of interest or with an antibody against the adduct.

  • Competition/Binding: The DNA sample is added, along with a known amount of labeled adduct (in a competitive assay) or a primary antibody followed by a labeled secondary antibody.

  • Detection: The amount of bound labeled reagent is measured, usually through a colorimetric or chemiluminescent reaction, which is inversely proportional (in a competitive assay) or directly proportional to the amount of adduct in the sample.

Visualizing the Role of Guanine Adducts and Detection Workflows

The following diagrams illustrate the conceptual pathway of DNA adduct formation and a general workflow for their detection.

DNA_Adduct_Formation cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_dna_interaction DNA Interaction cluster_outcome Cellular Outcome Carcinogen Carcinogen (e.g., PAHs, Aromatic Amines) Reactive_Metabolite Reactive Metabolite (Electrophile) Carcinogen->Reactive_Metabolite Metabolism DNA DNA Reactive_Metabolite->DNA Covalent Binding Guanine_Adduct N2-Guanine DNA Adduct Reactive_Metabolite->Guanine_Adduct Forms Adduct Repair DNA Repair Guanine_Adduct->Repair Mutation Mutation Guanine_Adduct->Mutation If not repaired Cancer Cancer Initiation Mutation->Cancer

Formation of N2-Guanine DNA Adducts and Potential Carcinogenesis.

DNA_Adduct_Detection_Workflow cluster_sample Sample Preparation cluster_analysis Adduct Analysis cluster_result Data Interpretation Tissue Biological Sample (Tissue, Blood, etc.) DNA_Isolation DNA Isolation Tissue->DNA_Isolation Hydrolysis DNA Hydrolysis (to Nucleosides/Bases) DNA_Isolation->Hydrolysis Detection Detection Method Hydrolysis->Detection P32 32P-Postlabeling Detection->P32 MS Mass Spectrometry (LC-MS/MS) Detection->MS Immunoassay Immunoassay (ELISA) Detection->Immunoassay Quantification Quantification of Adducts P32->Quantification MS->Quantification Immunoassay->Quantification Correlation Correlation with Clinical Outcome Quantification->Correlation

General Experimental Workflow for DNA Adduct Detection.

Conclusion

While this compound itself has not been established as a clinical biomarker in cancer, the broader field of guanine adducts presents a potential avenue for research into cancer risk and etiology. The methodologies for detecting DNA adducts are well-established and highly sensitive. However, for N2-guanine adducts to transition from a research tool to a clinical biomarker, extensive validation studies are required to demonstrate a clear and robust correlation with clinical outcomes such as diagnosis, prognosis, and prediction of therapeutic response. Future research should focus on quantifying these adducts in large patient cohorts and correlating their levels with disease progression and treatment success, thereby paving the way for their potential clinical utility.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Acetylguanine
Reactant of Route 2
N2-Acetylguanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.